molecular formula C24H30O9 B15591525 Eupalinolide I

Eupalinolide I

Cat. No.: B15591525
M. Wt: 462.5 g/mol
InChI Key: HPWMABTYJYZFLK-QSNTWNIGSA-N
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Description

Eupalinolide I is a useful research compound. Its molecular formula is C24H30O9 and its molecular weight is 462.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C24H30O9

Molecular Weight

462.5 g/mol

IUPAC Name

[(3aR,4R,6Z,9R,10Z,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

InChI

InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10-,18-6-/t19-,20-,21-,22+/m1/s1

InChI Key

HPWMABTYJYZFLK-QSNTWNIGSA-N

Origin of Product

United States

Foundational & Exploratory

The Structure of Eupalinolide I: A Technical Guide to its Elucidation and Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Methodology: A Multi-faceted Spectroscopic Approach

The structural elucidation of a novel natural product like Eupalinolide I is a systematic process that relies on the convergence of data from multiple analytical techniques. The general workflow involves isolation and purification, followed by the application of spectroscopic methods to piece together the molecular puzzle.

Structure_Elucidation_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_structure Structure Determination plant_material Plant Material (Eupatorium lindleyanum) extraction Solvent Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Chromatographic Separation (e.g., Column, HPLC) partitioning->chromatography pure_compound Pure this compound chromatography->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr Nuclear Magnetic Resonance (NMR) pure_compound->nmr other_spectro Other Spectroscopy (IR, UV) pure_compound->other_spectro data_integration Data Integration & Interpretation ms->data_integration nmr->data_integration other_spectro->data_integration putative_structure Putative Structure Proposed data_integration->putative_structure confirmation Structure Confirmation putative_structure->confirmation final_structure Final Structure of this compound confirmation->final_structure

Caption: General workflow for the structure elucidation of natural products.

Experimental Protocols

Detailed experimental protocols are fundamental to the reproducibility and verification of scientific findings. The following sections describe the standard procedures used in the isolation and structural analysis of sesquiterpene lactones.

Isolation and Purification
  • Extraction: The dried and powdered aerial parts of Eupatorium lindleyanum are typically extracted with a solvent such as 95% ethanol (B145695) at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the plant material.

  • Solvent Partitioning: The resulting crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, for example, n-hexane, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity, with sesquiterpene lactones like this compound typically concentrating in the ethyl acetate fraction.

  • Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to various chromatographic techniques for further purification. This often involves:

    • Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient of solvents to separate the mixture into fractions.

    • High-Performance Liquid Chromatography (HPLC): A final purification step using a C18 reversed-phase column with a mobile phase, such as a methanol-water gradient, to yield the pure compound.

Spectroscopic Analysis
  • Mass Spectrometry (MS):

    • Objective: To determine the molecular weight and elemental composition of the compound.

    • Method: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is commonly employed. The pure compound is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

    • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) is measured with high accuracy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To determine the carbon-hydrogen framework of the molecule and the connectivity between atoms.

    • Sample Preparation: A few milligrams of the pure compound are dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.

    • 1D NMR Experiments:

      • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).

      • ¹³C NMR: Provides information about the number of different types of carbons and their chemical environment.

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals the spatial proximity of protons, which helps in determining the relative stereochemistry of the molecule.

Data Presentation and Interpretation

The culmination of these experiments is a set of quantitative data that must be meticulously analyzed to propose a chemical structure.

Mass Spectrometry Data

For this compound, the molecular formula has been reported as C₂₄H₃₀O₉, corresponding to a molecular weight of 462.49 g/mol . This would be confirmed by HR-ESI-MS, which would provide a highly accurate mass measurement of the molecular ion.

Parameter Value Interpretation
Molecular Formula C₂₄H₃₀O₉Provides the elemental composition.
Molecular Weight 462.49 g/mol Confirms the overall mass of the molecule.
HR-ESI-MS (example) m/z [M+Na]⁺High-accuracy mass confirms the elemental composition.
NMR Spectroscopic Data

While the original full dataset is not available, comparative data from the literature for this compound provides insight into its structure. The following is a representative, though not exhaustive, table of ¹H and ¹³C NMR chemical shifts.

Position δC (ppm) δH (ppm, multiplicity, J in Hz)
1129.95.42-5.44 (m)
234.52.83-2.90 (m), 2.19-2.27 (m)
.........

Data interpretation would proceed by assigning each signal to a specific proton and carbon in the proposed structure, using the 2D NMR data to establish connections.

Structure Confirmation

The final proposed structure is confirmed by ensuring that all spectroscopic data are consistent with it. For complex molecules, and especially to determine the absolute stereochemistry, X-ray crystallography of a suitable crystal of the compound provides unambiguous proof of the three-dimensional structure. In the absence of a crystal structure, total synthesis of the proposed structure and comparison of its spectroscopic data with that of the natural product serves as the ultimate confirmation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of integrating multi-dimensional NMR data to elucidate the structure of a complex molecule like this compound.

NMR_Integration cluster_1d_nmr 1D NMR Data cluster_2d_nmr 2D NMR Data cluster_interpretation Structural Assembly h1_nmr ¹H NMR (Proton Environments) fragments Identify Spin Systems & Fragments h1_nmr->fragments c13_nmr ¹³C NMR (Carbon Environments) c13_nmr->fragments cosy COSY (¹H-¹H Connectivity) cosy->fragments hsqc HSQC (¹H-¹³C Direct Correlation) hsqc->fragments hmbc HMBC (¹H-¹³C Long-Range Correlation) connectivity Connect Fragments hmbc->connectivity noesy NOESY (Spatial Proximity) stereochem Determine Relative Stereochemistry noesy->stereochem fragments->connectivity proposed_structure Propose Planar Structure & Stereochemistry connectivity->proposed_structure stereochem->proposed_structure

Eupalinolide I: A Comprehensive Technical Guide to its Natural Source and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide I is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. This technical guide provides an in-depth overview of the natural sources and the proposed biosynthetic pathway of this compound. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Source

The primary natural source of this compound is the plant Eupatorium lindleyanum, a perennial herbaceous plant belonging to the Asteraceae family. This plant has a long history of use in traditional medicine for treating various ailments. Various studies have confirmed the presence of a diverse array of sesquiterpene lactones, including this compound and its related compounds such as Eupalinolide A, B, C, and others, within this plant species.

While the presence of this compound in Eupatorium lindleyanum is established, specific quantitative data regarding its abundance and extraction yields are not extensively detailed in the currently available literature. Quantitative analyses have more frequently focused on other, more abundant eupalinolides like A and B.

Biosynthesis of this compound

The biosynthesis of this compound, a germacrane-type sesquiterpene lactone, is believed to follow the general pathway established for this class of compounds within the Asteraceae family. The pathway originates from the isoprenoid pathway and involves a series of enzymatic transformations.

1. Formation of Farnesyl Pyrophosphate (FPP): The biosynthesis begins with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP). FPP is synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol of the plant cell.

2. Cyclization to Germacrene A: The first committed step in the biosynthesis of most germacrane-type sesquiterpene lactones is the cyclization of FPP to form the germacrene A skeleton. This reaction is catalyzed by the enzyme germacrene A synthase (GAS).

3. Oxidation of Germacrene A: Following its formation, germacrene A undergoes a series of oxidation reactions at the C12-methyl group to form germacrene A acid. This multi-step oxidation is catalyzed by a cytochrome P450 enzyme, germacrene A oxidase (GAO).

4. Hydroxylation and Lactonization: Germacrene A acid serves as a crucial intermediate. The subsequent steps leading to the diverse array of sesquiterpene lactones involve stereospecific hydroxylations at various positions on the germacrane (B1241064) ring, catalyzed by other cytochrome P450 monooxygenases. The formation of the characteristic lactone ring is often a spontaneous cyclization reaction following a specific hydroxylation.

The precise enzymatic steps and intermediates that convert germacrene A acid specifically to this compound have not yet been fully elucidated and remain an active area of research.

Proposed Biosynthetic Pathway of this compound

This compound Biosynthesis cluster_0 Isoprenoid Pathway cluster_1 Sesquiterpene Lactone Biosynthesis Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Multiple Steps IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Germacrene_A Germacrene A FPP->Germacrene_A Germacrene A Synthase (GAS) Germacrene_A_Acid Germacrene A Acid Germacrene_A->Germacrene_A_Acid Germacrene A Oxidase (GAO) (Cytochrome P450) Intermediate Hydroxylated Intermediates Germacrene_A_Acid->Intermediate Hydroxylases (Cytochrome P450s) Eupalinolide_I This compound Intermediate->Eupalinolide_I Further modifications & Lactonization

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

General Isolation and Purification Protocol for Eupalinolides
  • Extraction: The dried and powdered aerial parts of Eupatorium lindleyanum are extracted with a suitable organic solvent, such as ethanol (B145695) or methanol (B129727), at room temperature. The extraction is typically repeated multiple times to ensure exhaustive extraction. The solvent is then removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. The sesquiterpene lactones are typically enriched in the ethyl acetate and n-butanol fractions.

  • Chromatographic Separation: The enriched fractions are subjected to various chromatographic techniques for the isolation of individual compounds. These techniques may include:

    • Silica (B1680970) Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.

    • Sephadex LH-20 Column Chromatography: This is used for further purification, with methanol often used as the mobile phase.

    • High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC with a C18 column is a powerful tool for the final purification of the compounds. A gradient of acetonitrile (B52724) and water is commonly used as the mobile phase.

  • Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.

Quantitative Data

Specific quantitative data for this compound remains to be extensively documented. The table below summarizes the available information for related compounds from Eupatorium lindleyanum, which can provide a reference point for the potential abundance of this compound.

CompoundPlant PartExtraction MethodAnalytical MethodConcentration/YieldReference
Eupalinolide A Aerial PartsMaceration with EthanolHPLC-PDAVaries depending on harvest time and location[1]
Eupalinolide B Aerial PartsMaceration with EthanolHPLC-PDAVaries depending on harvest time and location[1]
Eupalinolide C Aerial PartsMaceration with EthanolHPLC-PDAVaries depending on harvest time and location[1]

Conclusion

This compound is a promising natural product found in Eupatorium lindleyanum. While its general biosynthetic pathway is understood to follow that of other germacrane-type sesquiterpene lactones, the specific enzymes and intermediates in its formation require further investigation. The development of optimized and specific protocols for the isolation and quantification of this compound is also a crucial next step for advancing its research and potential applications in drug development. This guide provides a solid foundation for researchers to build upon in their exploration of this intriguing natural compound.

References

Eupalinolide I: A Technical Guide to its Discovery, Isolation, and Biological Activity from Eupatorium lindleyanum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide I, a sesquiterpene lactone found in the traditional Chinese medicinal plant Eupatorium lindleyanum, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound, alongside a detailed exploration of its biological activities and associated signaling pathways. The methodologies for key experiments are presented to facilitate further research and development.

Introduction

Eupatorium lindleyanum, a perennial herbaceous plant, has a long history of use in traditional medicine for treating various ailments. Phytochemical investigations have revealed a rich diversity of bioactive compounds within this plant, including a notable class of sesquiterpene lactones known as eupalinolides. Among these, this compound has been identified as a constituent of a bioactive complex with potential applications in oncology. This document serves as a comprehensive resource for professionals engaged in natural product research and drug discovery, offering detailed protocols and insights into the scientific landscape surrounding this compound.

Discovery and Isolation of this compound

The discovery of this compound is intrinsically linked to the broader phytochemical analysis of Eupatorium lindleyanum. Its isolation typically involves a multi-step process of extraction and chromatographic purification. While specific protocols solely for this compound are not extensively detailed in current literature, a representative methodology can be adapted from established procedures for the isolation of its analogs, Eupalinolide A and B, from the same plant source.

Experimental Protocol: Extraction and Preliminary Fractionation

A robust method for obtaining a crude extract enriched with eupalinolides involves the following steps:

  • Plant Material Preparation: Aerial parts of Eupatorium lindleyanum are collected, dried, and pulverized into a fine powder.

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with an organic solvent, typically 95% ethanol (B145695), at room temperature. This process is repeated multiple times to ensure a comprehensive extraction of secondary metabolites.

  • Solvent Removal: The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. This step serves to separate compounds based on their polarity, with sesquiterpene lactones like this compound typically concentrating in the ethyl acetate or n-butanol fractions.

Experimental Protocol: Chromatographic Purification

Following preliminary fractionation, the enriched fraction is subjected to advanced chromatographic techniques for the isolation of pure this compound. High-Speed Counter-Current Chromatography (HSCCC) has proven effective for separating structurally similar eupalinolides.

  • HSCCC System Preparation: A suitable two-phase solvent system is selected. For eupalinolides, a common system consists of n-hexane-ethyl acetate-methanol-water. The optimal ratio is determined empirically to achieve efficient separation.

  • Sample Loading: The dried n-butanol fraction is dissolved in a mixture of the upper and lower phases of the solvent system and injected into the HSCCC column.

  • Elution and Fraction Collection: The mobile phase is pumped through the column, and the effluent is monitored by a UV detector. Fractions are collected based on the resulting chromatogram peaks.

  • Purity Analysis: The purity of the isolated fractions is assessed using High-Performance Liquid Chromatography (HPLC).

Data Presentation: Yield and Purity of Related Eupalinolides
CompoundStarting Material (n-butanol fraction)Yield (mg)Purity (%)
Eupalinolide A540 mg17.997.9
Eupalinolide B540 mg19.397.1

Data adapted from a study on the preparative isolation of Eupalinolides A and B.

Biological Activity and Signaling Pathways

This compound, as a constituent of the F1012-2 complex (which also contains Eupalinolides J and K), has been implicated in significant anti-cancer activities. This complex has been shown to induce apoptosis and cell cycle arrest in triple-negative breast cancer cells (MDA-MB-231). The underlying mechanism involves the modulation of key cellular signaling pathways.

Apoptosis and Cell Cycle Arrest

The F1012-2 complex, containing this compound, has been observed to inhibit the proliferation of MDA-MB-231 cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.

Akt and p38 Signaling Pathways

A key study revealed that the F1012-2 complex exerts its anti-cancer effects through the inhibition of the Akt signaling pathway and the activation of the p38 signaling pathway[1]. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to apoptosis. Conversely, the activation of the p38 MAPK pathway is often associated with cellular stress responses, including the induction of apoptosis and cell cycle arrest. The dual modulation of these pathways by the this compound-containing complex highlights its potential as a multi-targeted anti-cancer agent.

Visualizations

Experimental Workflow

G cluster_extraction Extraction & Fractionation cluster_purification Purification plant Dried Eupatorium lindleyanum Powder extraction 95% Ethanol Extraction plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) crude_extract->partitioning butanol_fraction n-Butanol Fraction partitioning->butanol_fraction hsccc High-Speed Counter-Current Chromatography (HSCCC) butanol_fraction->hsccc fraction_collection Fraction Collection hsccc->fraction_collection hplc HPLC Purity Analysis fraction_collection->hplc eupalinolide_i Pure this compound hplc->eupalinolide_i

Caption: Workflow for the isolation of this compound.

Signaling Pathway

G cluster_akt Akt Pathway cluster_p38 p38 MAPK Pathway Eupalinolide_I This compound Akt Akt Eupalinolide_I->Akt Inhibition p38 p38 Eupalinolide_I->p38 Activation Survival Cell Survival & Proliferation Akt->Survival Apoptosis Apoptosis & Cell Cycle Arrest p38->Apoptosis

Caption: this compound's modulation of Akt and p38 pathways.

Conclusion

This compound, a sesquiterpene lactone from Eupatorium lindleyanum, demonstrates significant potential as a bioactive compound, particularly in the context of cancer research. While detailed, specific data for this compound in isolation is still emerging, studies on related eupalinolides and complexes containing this compound provide a strong foundation for its proposed mechanisms of action, including the induction of apoptosis and cell cycle arrest through the modulation of the Akt and p38 signaling pathways. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate and unlock the full therapeutic potential of this promising natural product. Further studies are warranted to elucidate the precise quantitative yields and the specific molecular interactions of pure this compound.

References

Unveiling the Pharmacological Potential of Eupalinolide I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological screening data for Eupalinolide I as an isolated compound is limited in publicly available scientific literature. This compound is primarily reported as a constituent of the F1012-2 complex, which also contains Eupalinolide J and Eupalinolide K. This guide provides a comprehensive overview of the known activities of this complex and related, well-characterized eupalinolides (A, B, J, and O) to infer the potential pharmacological profile of this compound.

Introduction to Eupalinolides

Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus. These natural products have garnered significant interest in the scientific community for their diverse and potent biological activities. Preliminary pharmacological screenings of various eupalinolides have revealed promising anticancer, anti-inflammatory, and antimicrobial properties. This document synthesizes the available preclinical data to provide a technical foundation for researchers interested in the therapeutic potential of this compound and its analogs.

Anticancer Activity

The predominant pharmacological activity reported for eupalinolides is their cytotoxicity against various cancer cell lines. The F1012-2 complex, containing this compound, has been shown to induce apoptosis and cell cycle arrest in breast cancer cells. The anticancer effects of individual eupalinolides are often attributed to the induction of programmed cell death (apoptosis) and inhibition of cell proliferation.

Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various eupalinolides against different cancer cell lines. This data provides a quantitative measure of their cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM)Time (h)Reference
Eupalinolide O MDA-MB-231Triple-Negative Breast Cancer10.3424[1]
5.8548[1]
3.5772[1]
MDA-MB-453Triple-Negative Breast Cancer11.4724[1]
7.0648[1]
3.0372[1]
Eupalinolide J PC-3Prostate Cancer2.89 ± 0.2872[2]
DU-145Prostate Cancer2.39 ± 0.1772[2]
Eupalinolide A A549Non-Small Cell Lung CancerNot specified; activity demonstrated-[3][4]
H1299Non-Small Cell Lung CancerNot specified; activity demonstrated-[3][4]
Eupalinolide B SMMC-7721Hepatocellular CarcinomaNot specified; activity demonstrated-[5]
HCCLM3Hepatocellular CarcinomaNot specified; activity demonstrated-[5]
Induction of Apoptosis and Cell Cycle Arrest

Eupalinolides have been shown to induce apoptosis through various signaling pathways. For instance, Eupalinolide O triggers apoptosis in triple-negative breast cancer cells by modulating reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.[1][6] Similarly, Eupalinolide J induces apoptosis and cell cycle arrest at the G0/G1 phase in prostate cancer cells.[2][7] Eupalinolide A has been reported to cause G2/M phase cell cycle arrest and promote apoptosis in non-small cell lung cancer cells.[3][4]

The F1012-2 complex, which includes this compound, is known to induce apoptosis and cell cycle arrest at the G2/M phase. This suggests that this compound likely contributes to these anticancer effects.

Signaling Pathways in Anticancer Activity

The following diagrams illustrate the signaling pathways implicated in the anticancer effects of eupalinolides.

Eupalinolide_O_Signaling Eupalinolide O Eupalinolide O ROS ROS Generation Eupalinolide O->ROS Akt Akt ROS->Akt p38_MAPK p38 MAPK ROS->p38_MAPK Apoptosis Apoptosis Akt->Apoptosis p38_MAPK->Apoptosis

Eupalinolide O-induced apoptosis pathway.

Eupalinolide_J_Signaling Eupalinolide J Eupalinolide J MMP Mitochondrial Membrane Potential Disruption Eupalinolide J->MMP DNA_Damage DNA Damage Eupalinolide J->DNA_Damage Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest Eupalinolide J->Cell_Cycle_Arrest Caspases Caspase Activation MMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Anticancer mechanisms of Eupalinolide J.

Anti-inflammatory Activity

Several eupalinolides have demonstrated significant anti-inflammatory properties. Eupalinolide B, for example, has been shown to alleviate rheumatoid arthritis by promoting apoptosis and autophagy in fibroblast-like synoviocytes.[8] It has also been found to ameliorate periodontitis by targeting the ubiquitin-conjugating enzyme UBE2D3, which leads to the inactivation of the NF-κB signaling pathway.[9] The anti-inflammatory effects of Eupatorium lindleyanum extracts, the source of these compounds, have also been reported.[2]

Antimicrobial Activity

While less extensively studied than their anticancer effects, some reports suggest that eupalinolides possess antimicrobial properties. The broader class of sesquiterpene lactones is known for a range of biological activities, including antimicrobial effects. Further screening of this compound against a panel of bacterial and fungal strains is warranted to fully characterize its potential in this area.

Experimental Protocols

The following are generalized protocols for key experiments used in the pharmacological screening of eupalinolides.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the eupalinolide compound and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Eupalinolide A->B C Add MTT solution B->C D Incubate and solubilize formazan C->D E Measure absorbance D->E F Calculate IC50 E->F

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by a compound.

  • Cell Treatment: Treat cells with the desired concentrations of the eupalinolide for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., Akt, p38, caspases), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

While specific pharmacological data for this compound remains to be fully elucidated, the information available for the F1012-2 complex and other eupalinolides strongly suggests its potential as a bioactive compound, particularly in the realm of oncology. The preliminary data points towards anticancer and anti-inflammatory activities, likely mediated through the induction of apoptosis, cell cycle arrest, and modulation of key cellular signaling pathways.

Future research should focus on the isolation and purification of this compound to enable a thorough pharmacological screening of the individual compound. Head-to-head comparative studies with other eupalinolides would be invaluable in determining its specific potency and mechanism of action. Further investigations into its anti-inflammatory and antimicrobial properties are also warranted to fully explore its therapeutic potential.

References

Eupalinolide I: A Technical Guide to Chemical Properties and Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide I is a sesquiterpene lactone, a class of natural products known for their diverse and potent biological activities. Isolated from Eupatorium lindleyanum, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties of this compound and detailed methodologies for its purity analysis, intended to support research and development efforts.

Chemical Properties of this compound

This compound possesses a complex chemical structure characteristic of sesquiterpenoid lactones. A summary of its key chemical identifiers and physical properties is provided below.

PropertyValueSource
Molecular Formula C₂₄H₃₀O₉[1][2][3]
Molecular Weight 462.49 g/mol [1][3]
CAS Number 1402067-84-8[1][2][3]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available. General solubility for similar compounds suggests solubility in organic solvents like DMSO, methanol (B129727), and ethanol.[4]
Stability Store at -20°C for long-term preservation. Solutions in solvents should be stored at -80°C and are typically stable for shorter periods. Sesquiterpene lactones can be sensitive to pH changes, high temperatures, and light.[1]

Purity Analysis of this compound

The purity of this compound is critical for accurate biological and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is the standard and most effective method for assessing the purity of sesquiterpene lactones.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized method based on established procedures for the analysis of related sesquiterpene lactones and can be optimized for specific instrumentation and laboratory conditions.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Methanol (HPLC grade, for sample preparation).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and syringes with 0.22 µm or 0.45 µm filters.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A gradient of Acetonitrile (A) and Water (B).
Gradient Program Start with a lower concentration of Acetonitrile (e.g., 30-40%) and gradually increase to a higher concentration (e.g., 70-80%) over 20-30 minutes. A final wash with high acetonitrile concentration and a re-equilibration step are necessary.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength 210-220 nm (characteristic for sesquiterpene lactones lacking strong chromophores).
Injection Volume 10-20 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh a small amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute the stock solution with the initial mobile phase composition to create working standards of appropriate concentrations.

  • Sample Solution: Dissolve the this compound sample to be analyzed in methanol to a similar concentration as the standard solution.

  • Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.

4. Data Analysis:

  • The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile/Water) D Equilibrate HPLC System A->D B Prepare Standard Solution (this compound in Methanol) E Inject Standard and Sample B->E C Prepare Sample Solution C->E F Acquire Chromatographic Data E->F G Integrate Peak Areas F->G H Calculate Purity G->H

Caption: Workflow for the purity assessment of this compound via HPLC.

Potential Signaling Pathway of this compound

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on structurally similar eupalinolides and mixtures containing this compound have implicated several key pathways in their biological activity, particularly in cancer cells. One of the prominent pathways is the STAT3 signaling pathway.[1][5] Aberrant activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and metastasis.

The following diagram illustrates a simplified representation of the STAT3 signaling pathway and the potential inhibitory action of this compound, based on findings for related compounds.[1][5]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 dimer p-STAT3 Dimer pSTAT3->dimer Dimerization DNA DNA dimer->DNA Translocation eupalinolide This compound eupalinolide->STAT3_inactive Inhibition? transcription Gene Transcription (Proliferation, Survival, Metastasis) DNA->transcription Induction cytokine Cytokine cytokine->receptor Binding

Caption: Potential inhibition of the STAT3 signaling pathway by this compound.

Conclusion

This technical guide provides foundational information on the chemical properties and purity analysis of this compound. The presented HPLC protocol offers a robust starting point for researchers to ensure the quality and consistency of their this compound samples. Furthermore, the exploration of the STAT3 signaling pathway highlights a potential mechanism of action, paving the way for further mechanistic studies. As research on this promising natural product continues, a deeper understanding of its therapeutic potential will undoubtedly emerge.

References

Eupalinolide I and its Role in Traditional Chinese Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide I is a sesquiterpene lactone isolated from Eupatorium lindleyanum, a plant utilized in traditional Chinese medicine for its anti-inflammatory and anti-cancer properties. While research on this compound as an individual compound is limited, it is a key component of the active fraction F1012-2, which also contains Eupalinolide J and Eupalinolide K. This guide focuses on the biological activities of the F1012-2 fraction, providing a comprehensive overview of its effects, the signaling pathways it modulates, and detailed experimental protocols relevant to its study. The information presented here is intended to serve as a valuable resource for researchers exploring the therapeutic potential of compounds derived from Eupatorium lindleyanum.

Quantitative Data Summary

The cytotoxic and anti-migratory effects of the F1012-2 fraction have been evaluated in triple-negative breast cancer (TNBC) cell lines. The available quantitative data is summarized in the tables below.

Table 1: Cytotoxicity of F1012-2 on TNBC Cell Lines [1]

Cell LineIC50 (µg/mL) after 48h
MDA-MB-2313.21 ± 0.05
MDA-MB-4681.01 ± 0.13

Table 2: Experimental Concentrations of F1012-2 for In Vitro Assays [1]

AssayCell LinesConcentration Range (µg/mL)
Cell Migration and InvasionMDA-MB-231, MDA-MB-4680.5 - 1
DNA Damage (Comet Assay)MDA-MB-231, MDA-MB-4684 - 8
Western Blot (MAPK Pathway)MDA-MB-231, MDA-MB-468Not specified

Table 3: In Vivo Efficacy of F1012-2 in a Xenograft Model [1]

Animal ModelTreatment DoseDurationOutcome
MDA-MB-231 Xenograft Mice15 mg/kg20 daysSignificant inhibition of tumor growth

Key Signaling Pathways

The F1012-2 fraction has been shown to exert its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and DNA damage response. The primary pathway identified is the ROS-mediated activation of the MAPK signaling cascade.

ROS-Mediated DNA Damage and MAPK Signaling Pathway

F1012-2 treatment leads to an overproduction of reactive oxygen species (ROS) within cancer cells. This increase in intracellular ROS induces significant DNA strand breaks, activating the DNA damage response, including the phosphorylation of H2AX (γ-H2AX). The oxidative stress and DNA damage, in turn, trigger the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the JNK and ERK pathways, which contribute to the observed anti-proliferative and pro-apoptotic effects.[1][2]

F1012_2_MAPK_Pathway F1012_2 F1012-2 (this compound, J, K) ROS ↑ ROS Production F1012_2->ROS DNA_Damage DNA Damage (γ-H2AX) ROS->DNA_Damage MAPK_Pathway MAPK Pathway DNA_Damage->MAPK_Pathway JNK p-JNK MAPK_Pathway->JNK ERK p-ERK MAPK_Pathway->ERK p38 p-p38 MAPK_Pathway->p38 Cell_Response Inhibition of Proliferation & Induction of Apoptosis JNK->Cell_Response ERK->Cell_Response p38->Cell_Response

F1012-2 induces DNA damage and apoptosis via ROS and MAPK pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of the F1012-2 fraction are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of F1012-2 on cancer cell lines.

  • Cell Seeding : Seed cells (e.g., MDA-MB-231, MDA-MB-468) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment : Treat the cells with various concentrations of F1012-2 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).

  • MTT Addition : After the treatment period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization : Dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Absorbance Measurement : Measure the absorbance at 550 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with F1012-2 A->B C Add MTT reagent B->C D Incubate and dissolve formazan C->D E Measure absorbance D->E

Workflow for the MTT cell viability assay.
Wound Healing Assay

This assay is used to assess the effect of F1012-2 on cell migration.

  • Cell Seeding : Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Scratch Creation : Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment : Wash the cells with PBS to remove debris and add fresh medium containing a non-toxic concentration of F1012-2 (e.g., 0.5 or 1 µg/ml).

  • Image Acquisition : Capture images of the scratch at different time points (e.g., 0 and 24 hours).

  • Analysis : Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Invasion Assay

This assay evaluates the effect of F1012-2 on the invasive potential of cancer cells.

  • Chamber Preparation : Use a 24-well plate with 8 µm pore size inserts. Coat the upper surface of the insert membrane with Matrigel to mimic the extracellular matrix.

  • Cell Seeding : Seed cancer cells in the upper chamber in serum-free medium.

  • Treatment : Add the medium containing F1012-2 at a non-toxic concentration to the upper chamber.

  • Chemoattractant : Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation : Incubate the plate for 12-24 hours to allow for cell invasion.

  • Staining and Counting : Remove non-invaded cells from the upper surface of the membrane. Fix and stain the invaded cells on the lower surface with crystal violet. Count the number of stained cells under a microscope.

Comet Assay (Single Cell Gel Electrophoresis)

This method is used to detect DNA strand breaks induced by F1012-2.

  • Cell Preparation : Harvest cells after treatment with F1012-2 (e.g., 4 and 8 µg/ml for 24 hours).

  • Embedding : Mix the cell suspension with low-melting-point agarose (B213101) and spread it onto a pre-coated slide.

  • Lysis : Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding : Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis : Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".

  • Staining and Visualization : Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Intracellular ROS Detection

This protocol measures the production of reactive oxygen species within cells following treatment with F1012-2.

  • Cell Treatment : Treat cells with different concentrations of F1012-2 for a specified time.

  • Probe Loading : Incubate the cells with a fluorescent ROS probe, such as DCFH-DA, which becomes fluorescent upon oxidation.

  • Analysis : Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

Western Blotting for MAPK Pathway Proteins

This technique is used to analyze the expression and phosphorylation status of proteins in the MAPK signaling pathway.

  • Protein Extraction : Lyse the F1012-2-treated cells to extract total proteins.

  • Protein Quantification : Determine the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE : Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of MAPK proteins (e.g., p-JNK, JNK, p-ERK, ERK, p-p38, p38).

    • Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

Conclusion

This compound, as a constituent of the F1012-2 fraction from Eupatorium lindleyanum, is part of a mixture with demonstrated anti-cancer activity, particularly against triple-negative breast cancer. The F1012-2 fraction effectively inhibits cell viability, migration, and invasion, and induces DNA damage through the generation of reactive oxygen species and subsequent activation of the MAPK signaling pathway. While further research is needed to elucidate the specific contribution of this compound to these effects, the data presented in this guide provide a solid foundation for future investigations into the therapeutic potential of this and related compounds from traditional Chinese medicine. The detailed experimental protocols offer a practical resource for researchers aiming to explore the mechanisms of action of these natural products in cancer therapy.

References

The Bioactive Potential of Eupalinolide I and Associated Plant Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolides, a class of sesquiterpene lactones primarily isolated from Eupatorium lindleyanum, have garnered significant scientific interest due to their potent anti-cancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the bioactivity of plant extracts containing these compounds, with a specific focus on the available data for Eupalinolide I. While research on this compound as an individual compound is limited, its activity has been characterized as part of a bioactive fraction, F1012-2, which also contains Eupalinolides J and K. This guide synthesizes the current understanding of the mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by these promising natural products.

Introduction

Eupatorium lindleyanum DC., a perennial herbaceous plant, has a long history of use in traditional medicine for treating various ailments, including coughs and chronic bronchitis.[1] Modern phytochemical investigations have revealed that its therapeutic effects are largely attributable to a rich diversity of bioactive compounds, most notably sesquiterpene lactones known as eupalinolides. Several eupalinolides, including Eupalinolide A, B, J, K, and O, have been isolated and their significant anti-cancer and anti-inflammatory activities have been demonstrated in numerous preclinical studies.[2][3]

This guide focuses on the bioactivity of this compound. Currently, there is a paucity of studies on the isolated this compound. However, its biological effects have been investigated in the context of a sesquiterpene lactone fraction, designated F1012-2, which is a composite of this compound, J, and K.[4][5] This document will therefore present the known bioactivities of this fraction as a proxy for the potential activities of this compound, alongside a comparative analysis of other well-characterized eupalinolides from E. lindleyanum.

Bioactivity of Eupalinolide-Containing Extracts

The primary bioactive properties attributed to eupalinolide-containing extracts from E. lindleyanum are anti-cancer and anti-inflammatory.

Anti-Cancer Activity

Eupalinolides have demonstrated cytotoxic and anti-proliferative effects against a range of cancer cell lines, including those of hepatocellular carcinoma, non-small cell lung cancer, and triple-negative breast cancer.[1][4][6] The anti-cancer mechanisms are multifaceted and involve the induction of apoptosis, autophagy, and cell cycle arrest, as well as the inhibition of cancer cell migration and invasion.[1][4]

The F1012-2 fraction, containing this compound, J, and K, has been shown to significantly inhibit the growth of triple-negative breast cancer (TNBC) cells (MDA-MB-231 and MDA-MB-468) with minimal effect on non-cancerous human mammary epithelial cells (MCF-10A).[1] The anti-cancer activity of F1012-2 is attributed to the induction of:

  • Apoptosis: Through both intrinsic and extrinsic caspase-dependent pathways.[1]

  • Autophagy: The induction of which, when inhibited, enhances apoptosis.[1]

  • Cell Cycle Arrest: At the G2/M phase, associated with decreased expression of cyclin B1 and cdc2, and upregulation of p21 and p-cdc2.[1]

  • DNA Damage: Mediated by the overproduction of reactive oxygen species (ROS).

Anti-Inflammatory Activity

Several eupalinolides and extracts from Eupatorium species have exhibited potent anti-inflammatory effects. For instance, Eupalinolide B has been shown to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW264.7 cells and to ameliorate periodontitis by targeting the NF-κB signaling pathway. The anti-inflammatory actions of these compounds are often linked to the downregulation of pro-inflammatory mediators and the modulation of key inflammatory signaling cascades.

Quantitative Bioactivity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various eupalinolides against different cancer cell lines. This data provides a quantitative measure of their cytotoxic potency.

Compound/FractionCell LineAssayIncubation TimeIC50 ValueReference
Eupalinolide B RAW264.7NO Inhibition1 h2.24 µM
F1012-2 MDA-MB-231Cell Viability48 hNot explicitly stated, but significant growth inhibition observed at concentrations from 2.5 to 20 µg/mL[1]
F1012-2 MDA-MB-468Cell Viability48 hNot explicitly stated, but significant growth inhibition observed at concentrations from 2.5 to 20 µg/mL[1]

Note: Specific IC50 values for the individual components of F1012-2, including this compound, were not provided in the reviewed literature.

Key Signaling Pathways

Eupalinolides exert their biological effects by modulating a complex network of intracellular signaling pathways. The following sections detail the key pathways implicated in their anti-cancer activity.

ROS-Mediated MAPK Signaling Pathway (Activated by F1012-2)

The F1012-2 fraction, containing this compound, induces an overproduction of ROS, leading to DNA damage and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. The key components of this pathway activated by F1012-2 are JNK and ERK.

F1012_2_ROS_MAPK_Pathway F1012 F1012-2 (this compound, J, K) ROS ↑ Reactive Oxygen Species (ROS) F1012->ROS DNA_damage DNA Damage (γ-H2AX activation) ROS->DNA_damage MAPK_pathway MAPK Pathway Activation DNA_damage->MAPK_pathway JNK ↑ p-JNK MAPK_pathway->JNK ERK ↑ p-ERK MAPK_pathway->ERK Apoptosis Apoptosis JNK->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest JNK->CellCycleArrest ERK->Apoptosis ERK->CellCycleArrest

F1012-2 induces apoptosis and cell cycle arrest via ROS-mediated MAPK signaling.
Akt/p38 Signaling Pathway (Modulated by F1012-2)

The F1012-2 fraction has also been shown to activate the Akt and p38 signaling pathways in triple-negative breast cancer cells.[1] The Akt pathway is a key regulator of cell survival and proliferation, while the p38 MAPK pathway is involved in cellular stress responses, often leading to apoptosis or cell cycle arrest.

F1012_2_Akt_p38_Pathway F1012 F1012-2 (this compound, J, K) Akt ↑ p-Akt F1012->Akt p38 ↑ p-p38 F1012->p38 Cell_Growth Cell Growth & Survival Akt->Cell_Growth Apoptosis Apoptosis p38->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest p38->CellCycleArrest

F1012-2 modulates Akt and p38 signaling pathways in TNBC cells.

Experimental Protocols

This section provides generalized methodologies for the key experiments used to characterize the bioactivity of eupalinolide-containing extracts. For specific details, including concentrations and incubation times, consulting the original research articles is recommended.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the eupalinolide-containing extract or a vehicle control (e.g., DMSO) for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilizing agent such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the eupalinolide-containing extract for a designated time.

  • Cell Harvesting: Both floating and adherent cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Following treatment with the eupalinolide-containing extract, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Akt, p-Akt, p38, p-p38, caspases, cyclins), followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and imaged. The intensity of the bands corresponds to the protein expression level.

Conclusion and Future Directions

The available evidence strongly suggests that eupalinolide-containing extracts from Eupatorium lindleyanum are a promising source of novel anti-cancer and anti-inflammatory agents. While the specific bioactivity of this compound as an isolated compound remains to be fully elucidated, its contribution to the potent anti-cancer effects of the F1012-2 fraction in triple-negative breast cancer is evident. The mechanisms of action are complex, involving the modulation of multiple critical signaling pathways, including the ROS-mediated MAPK and Akt/p38 pathways.

Future research should focus on the isolation and individual characterization of this compound to delineate its specific bioactivities and mechanisms of action. Further in-depth studies are also warranted to explore the full therapeutic potential of this compound and other eupalinolides in various disease models, with the ultimate goal of translating these promising natural products into novel clinical therapies.

References

Methodological & Application

Application Notes and Protocols for Eupalinolide I In Vivo Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, which have demonstrated significant anti-cancer activities. While specific in vivo xenograft data for Eupalinolide I is limited in publicly available literature, protocols for structurally similar eupalinolides, such as Eupalinolide A and J, provide a robust framework for designing and executing preclinical efficacy studies. These compounds have shown promise in various cancer models, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC), primarily through the modulation of key signaling pathways like AMPK/mTOR/SCD1 and STAT3.

This document provides detailed application notes and protocols for conducting in vivo xenograft studies with this compound, based on established methodologies for closely related eupalinolides.

Data Presentation: Summary of Quantitative In Vivo Data for Related Eupalinolides

The following tables summarize quantitative data from in vivo xenograft studies conducted with Eupalinolide A and J, which can serve as a reference for designing studies with this compound.

Table 1: Eupalinolide A In Vivo Xenograft Study Data

ParameterDetailsReference
Cancer Model Non-Small Cell Lung Cancer (NSCLC)[1][2]
Cell Line A549[3][4]
Animal Model Four-week-old nude mice[3]
Treatment Dose 25 mg/kg and 50 mg/kg[3]
Route of Administration Intraperitoneal injection[3]
Dosing Schedule Not specified, treatment initiated when tumors became visible.[3]
Tumor Growth Inhibition Tumor weight and volume decreased by more than 60% at 25 mg/kg.[1][2]
Effect on Body Weight No significant effect on the body weight of tumor-bearing mice.[1][2]

Table 2: Eupalinolide J In Vivo Xenograft Study Data

ParameterDetailsReference
Cancer Model Triple-Negative Breast Cancer (TNBC)[2]
Cell Line MDA-MB-231[5]
Animal Model BALB/c nude mice[5]
Treatment Dose 20 mg/kg[5]
Route of Administration Intraperitoneal injection[5]
Dosing Schedule Daily for 20 days.[5]
Tumor Growth Inhibition Significant reduction in tumor volume and weight.[2][5]
Effect on Body Weight No significant change in body weight was recorded.[6]

Experimental Protocols

The following are detailed protocols for conducting in vivo xenograft studies with this compound, adapted from studies on related compounds.

Protocol 1: Subcutaneous Xenograft Model for NSCLC

This protocol is based on studies with Eupalinolide A in an A549 NSCLC xenograft model.[3][4]

1. Cell Culture and Animal Model:

  • Cell Line: Human non-small cell lung cancer cell line A549.

  • Animal Model: Four-week-old female BALB/c nude mice.

  • Acclimatization: Allow mice to acclimate for at least one week under specific pathogen-free conditions.[3]

2. Tumor Cell Implantation:

  • Harvest A549 cells during the exponential growth phase.

  • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.

  • Subcutaneously inject 1 x 106 cells in a volume of 100 µL into the flank of each mouse.[3]

3. Treatment Protocol:

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.

  • Group Randomization: When tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to treatment and control groups.

  • This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO and saline).

  • Dosing: Based on data from Eupalinolide A, a starting dose of 25 mg/kg administered intraperitoneally is recommended.[1][2] A dose-response study (e.g., 10, 25, 50 mg/kg) is advisable.

  • Dosing Schedule: Administer treatment every other day for a period of 3 weeks.

  • Control Group: Administer the vehicle solution to the control group following the same schedule.

4. Data Collection and Analysis:

  • Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Record the body weight of each mouse twice a week as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.

  • Statistical Analysis: Analyze the data for statistical significance using appropriate tests (e.g., t-test or ANOVA).

Protocol 2: Orthotopic Xenograft Model for Triple-Negative Breast Cancer

This protocol is based on studies with Eupalinolide J and O in MDA-MB-231 TNBC xenograft models.[1][2]

1. Cell Culture and Animal Model:

  • Cell Line: Human triple-negative breast cancer cell line MDA-MB-231.

  • Animal Model: Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 4-6 weeks old.

  • Acclimatization: House mice in a sterile environment and allow for a one-week acclimatization period.

2. Tumor Cell Implantation:

  • Harvest MDA-MB-231 cells and resuspend them in phosphate-buffered saline (PBS).

  • Inject 2.5 x 106 cells in a volume of 50 µL into the mammary fat pad of each mouse.[1]

3. Treatment Protocol:

  • Tumor Growth Monitoring: Monitor tumor growth via caliper measurements or bioluminescence imaging if using luciferase-labeled cells.

  • Group Randomization: Once tumors are established, randomize mice into treatment and control groups.

  • This compound Preparation: Prepare this compound in a suitable vehicle.

  • Dosing: A dose of 20 mg/kg administered intraperitoneally daily for 20 days can be used as a starting point, based on studies with Eupalinolide J.[5]

  • Control Group: Administer the vehicle solution to the control group.

4. Data Collection and Analysis:

  • Tumor Volume and Weight: Monitor tumor volume throughout the study. At the endpoint, tumors are excised and weighed.

  • Metastasis Assessment (Optional): Lungs and other organs can be harvested to assess for metastasis.

  • Body Weight and Health: Monitor animal health and body weight regularly.

  • Immunohistochemistry: Tumor tissues can be collected for immunohistochemical analysis of biomarkers such as Ki-67 (proliferation) and cleaved caspase-3 (apoptosis), as well as pathway-specific markers like p-STAT3.[1]

Signaling Pathways and Visualization

Eupalinolides exert their anti-cancer effects by modulating various signaling pathways. The diagrams below illustrate the key pathways identified for Eupalinolide A and J, which are likely relevant for this compound.

Eupalinolide_A_Signaling EA Eupalinolide A ROS ROS Generation EA->ROS AMPK AMPK Activation ROS->AMPK mTOR mTOR Inhibition AMPK->mTOR SCD1 SCD1 Downregulation mTOR->SCD1 Lipid Lipid Metabolism Modulation SCD1->Lipid Ferroptosis Ferroptosis Lipid->Ferroptosis Apoptosis Apoptosis Lipid->Apoptosis Proliferation Cell Proliferation Inhibition Ferroptosis->Proliferation Apoptosis->Proliferation

Caption: Eupalinolide A signaling pathway in NSCLC.

Eupalinolide_J_Signaling EJ Eupalinolide J STAT3 STAT3 EJ->STAT3 promotes Ubiquitin Ubiquitin-Dependent Degradation STAT3->Ubiquitin STAT3_degradation STAT3 Degradation Ubiquitin->STAT3_degradation Metastasis_genes Metastasis-Related Genes (MMP-2, MMP-9) STAT3_degradation->Metastasis_genes downregulates Metastasis Cancer Metastasis Inhibition Metastasis_genes->Metastasis

Caption: Eupalinolide J signaling pathway in cancer metastasis.

Experimental Workflow Visualization

The following diagram outlines the general workflow for an in vivo xenograft study.

Xenograft_Workflow start Start cell_culture Cell Line Culture (e.g., A549, MDA-MB-231) start->cell_culture animal_prep Animal Model Preparation (Immunodeficient Mice) start->animal_prep implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_culture->implantation animal_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment This compound Treatment randomization->treatment control Vehicle Control randomization->control data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection control->data_collection endpoint Study Endpoint & Necropsy data_collection->endpoint analysis Data Analysis & Reporting endpoint->analysis end End analysis->end

Caption: General workflow for in vivo xenograft studies.

References

Preparing Eupalinolide I Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide I is a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. It has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-cancer activities. Accurate and reproducible in vitro studies are fundamental to exploring the biological effects of this compound, and the proper preparation of stock solutions is a critical first step to ensure the reliability of experimental outcomes. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions in cell culture applications.

Physicochemical Properties and Solubility

PropertyValueSource(s)
Molecular Weight 462.49 g/mol [1][2][3][4]
Chemical Formula C₂₄H₃₀O₉[1][2][3][4]
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO), anhydrous[1][2][5]
Appearance Solid[1]

Experimental Protocols

Materials and Reagents
  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials (amber or wrapped in foil for light protection)

  • Calibrated analytical balance

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended)[2]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) as required for the specific cell line.

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for subsequent dilutions in cell culture experiments.

  • Pre-weighing Preparation: Before handling this compound, ensure that all materials are sterile and readily accessible. If the compound is toxic or of unknown toxicity, perform the weighing procedure inside a chemical fume hood.

  • Weighing this compound: Accurately weigh out 1 mg of this compound powder into a sterile microcentrifuge tube.

  • Calculating Solvent Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW = 462.49 g/mol ), the required volume of DMSO can be calculated using the following formula:

    Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Mass = 0.001 g

    • Concentration = 0.010 mol/L

    • Molecular Weight = 462.49 g/mol

    Volume (L) = 0.001 g / (0.010 mol/L * 462.49 g/mol ) = 0.000216 L = 216 µL

  • Dissolving the Compound: Add 216 µL of anhydrous DMSO to the microcentrifuge tube containing the 1 mg of this compound.

  • Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly for at least one minute to dissolve the compound. If any particulate matter is still visible, sonicate the solution for 5-10 minutes in a water bath until the solution is clear.[2]

  • Storage of Stock Solution: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots under the following conditions:

    • Long-term storage: -80°C for up to one year.[2]

    • Short-term storage: -20°C for up to one month.[1]

Protocol for Preparing Working Solutions for Cell Culture

Working solutions of this compound are prepared by diluting the high-concentration stock solution into complete cell culture medium. It is crucial to maintain a final DMSO concentration below 0.1% to prevent solvent-induced cytotoxicity.

  • Thawing the Stock Solution: Remove an aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Preparing the Working Solution: To prepare a 10 µM working solution, for example, you would perform a 1:1000 dilution of the 10 mM stock solution into pre-warmed complete cell culture medium. For instance, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube several times.

  • Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.

Application Notes

  • Solvent Quality: The use of anhydrous (dry) DMSO is highly recommended as water content can affect the stability of compounds in solution.[6]

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.1% to minimize any potential off-target effects of the solvent on cellular physiology. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Working Concentrations: The optimal working concentration of this compound will vary depending on the cell line and the specific assay being performed. Based on studies with related compounds, a typical starting range for cytotoxicity and other cellular assays is between 1 µM and 30 µM.[4][7]

  • Stability in Media: The stability of this compound in aqueous cell culture media has not been extensively studied. Therefore, it is best practice to prepare working solutions immediately before use.

Visualizing the Workflow and Signaling Context

To aid in the conceptualization of the experimental process and the broader context of this compound's potential mechanism of action, the following diagrams have been generated.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell Cell Culture Application weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Solution store->thaw dilute Dilute in Cell Culture Medium (<0.1% final DMSO) thaw->dilute use Immediate Use in Assay dilute->use treat Treat Cells with Working Solution use->treat incubate Incubate treat->incubate analyze Analyze Cellular Response incubate->analyze

Workflow for this compound Solution Preparation.

G cluster_pathway Potential Cellular Targets cluster_response Cellular Responses Eupalinolide_I This compound STAT3 STAT3 Signaling Eupalinolide_I->STAT3 modulates Akt Akt Signaling Eupalinolide_I->Akt modulates p38_MAPK p38 MAPK Signaling Eupalinolide_I->p38_MAPK modulates ROS ROS Generation Eupalinolide_I->ROS modulates Apoptosis Apoptosis STAT3->Apoptosis CellCycleArrest Cell Cycle Arrest STAT3->CellCycleArrest Anti_inflammatory Anti-inflammatory Effects STAT3->Anti_inflammatory Anti_proliferative Anti-proliferative Effects STAT3->Anti_proliferative Akt->Apoptosis Akt->CellCycleArrest Akt->Anti_inflammatory Akt->Anti_proliferative p38_MAPK->Apoptosis p38_MAPK->CellCycleArrest p38_MAPK->Anti_inflammatory p38_MAPK->Anti_proliferative ROS->Apoptosis ROS->CellCycleArrest ROS->Anti_inflammatory ROS->Anti_proliferative

Potential Signaling Pathways of this compound.

References

Troubleshooting & Optimization

Eupalinolide I solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions (FAQs), and troubleshooting guidance for the experimental use of Eupalinolide I, with a specific focus on its solubility and stability in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound? It is recommended to dissolve this compound in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a stock solution.[1][2] For many related compounds, using newly opened, hygroscopic DMSO is advised as absorbed water can significantly impact solubility and stability.[3][4]

Q2: What is the solubility of this compound in DMSO? While specific quantitative solubility data for this compound in DMSO is not readily available from suppliers, data for structurally similar eupalinolides can provide a useful reference. For instance, Eupalinolide A and K are soluble up to 50 mg/mL in DMSO, and Eupalinolide O is soluble up to 100 mg/mL.[3][4][5] It is common for sonication or gentle heating to be required to achieve complete dissolution.[3][4][5]

Q3: How should this compound stock solutions in DMSO be stored? For long-term storage, this compound stock solutions in DMSO should be stored at -80°C, where they are expected to be stable for up to one year.[1] For short-term storage, -20°C is also acceptable.[1][4] It is crucial to protect the solution from light and to minimize freeze-thaw cycles.[4]

Q4: What factors can affect the stability of this compound in DMSO? Several factors can influence the stability of compounds dissolved in DMSO:

  • Water Content: DMSO is hygroscopic and readily absorbs moisture from the air. The presence of water can accelerate the degradation of compounds.[6][7][8]

  • Temperature: Higher temperatures can increase the rate of degradation. Stock solutions should be kept frozen for storage and thawed only when needed.[1][4][5]

  • Light Exposure: Some compounds are light-sensitive. It is good practice to store solutions in amber vials or protect them from light.[4]

  • pH: Although DMSO is an aprotic solvent, contaminants or carry-over from aqueous buffers can alter the microenvironment and affect stability.

Troubleshooting Guide

Issue: Precipitation is observed in my this compound stock solution after thawing.

  • Possible Cause: The compound may have come out of solution during freezing or the concentration may exceed its solubility limit at room temperature.

  • Solution: Before use, warm the vial to room temperature and vortex thoroughly. If precipitation persists, gentle warming in a water bath (e.g., 37°C) and/or sonication can be used to aid redissolution.[3][4][5] Always ensure the solution is clear before making dilutions for your experiment.

Issue: My experimental results are inconsistent or show a loss of compound activity over time.

  • Possible Cause 1: Compound Degradation. The stock solution may have degraded due to improper storage, excessive freeze-thaw cycles, or prolonged time at room temperature.

  • Solution 1: Prepare fresh stock solutions from solid material. Aliquot the stock solution into single-use volumes upon preparation to avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare the working solution freshly on the same day.[4][5]

  • Possible Cause 2: Inaccurate Concentration. The initial dissolution may have been incomplete, leading to a lower-than-expected stock concentration.

  • Solution 2: Ensure complete dissolution by visual inspection and the use of sonication when preparing the stock.[3][4] Consider performing a stability test under your specific experimental conditions (see Experimental Protocols below).

Quantitative Data Summary

The following tables summarize solubility and storage data for this compound and related compounds based on available information.

Table 1: Solubility of Eupalinolides in DMSO

CompoundMolecular Weight ( g/mol )Solubility in DMSONotes
This compound 420.47Data not providedGeneral recommendation is to use DMSO.
Eupalinolide A462.4950 mg/mL (108.11 mM)[5]Sonication is recommended.[5]
Eupalinolide K362.4250 mg/mL (137.96 mM)[4]Ultrasonic assistance and newly opened DMSO are recommended.[4]
Eupalinolide O418.47100 mg/mL (238.98 mM)[3]Ultrasonic assistance and newly opened DMSO are recommended.[3]

Table 2: Recommended Storage Conditions for Eupalinolide Stock Solutions in Solvent

CompoundStorage TemperatureDurationNotes
This compound -80°C1 year[1]In solvent.
Eupalinolide A-80°C1 year[5]In solvent.
Eupalinolide K-80°C6 months[4]In solvent, protect from light.[4]
-20°C1 month[4]In solvent, protect from light.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM solution (MW = 420.47 g/mol ), you will need: Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 420.47 g/mol = 4.2047 mg

  • Weigh out 4.2 mg of this compound powder and place it into a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

  • If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

  • Store the aliquots at -80°C for long-term use.[1]

Protocol 2: General Method for Assessing Compound Stability in DMSO via HPLC

Objective: To determine the purity of a compound in a DMSO stock solution over time at different storage temperatures.

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM) as described in Protocol 1.

  • Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot of the stock solution. Dilute it to a suitable concentration for HPLC analysis with an appropriate mobile phase or solvent mixture. Inject this sample into the HPLC system to obtain an initial purity profile and peak area. This serves as your baseline.

  • Sample Storage: Aliquot the remaining stock solution into multiple vials. Store these vials under the conditions you wish to test (e.g., Room Temperature, 4°C, -20°C, -80°C).

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve one vial from each storage condition.

  • Sample Preparation and Analysis: Thaw the sample, vortex, and prepare it for HPLC analysis using the exact same dilution method as the T=0 sample.

  • Data Comparison: Compare the peak area and purity profile of the time-point samples to the T=0 sample. A significant decrease in the main compound peak area or the appearance of new degradation peaks indicates instability under those storage conditions.

Visualizations

Signaling Pathway Diagram

Eupalinolides have been shown to modulate several key signaling pathways involved in cancer cell apoptosis and proliferation.[9][10] The diagram below illustrates the Akt/p38 MAPK pathway, which is a known target of Eupalinolide O in inducing apoptosis in breast cancer cells.[9][11]

Akt_p38_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activates Survival Cell Survival & Proliferation Akt->Survival Promotes ASK1 ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 Apoptosis Apoptosis p38->Apoptosis Induces Eupalinolide Eupalinolide O Eupalinolide->Akt Inhibits ROS ROS Generation Eupalinolide->ROS ROS->ASK1 Activates

Caption: Eupalinolide O modulates the Akt and p38 MAPK signaling pathways.

Experimental Workflow Diagram

The following workflow illustrates the logical steps for preparing and validating a this compound stock solution for use in a cell-based assay.

Experimental_Workflow start Start: This compound (Solid) weigh 1. Weigh Solid Compound start->weigh dissolve 2. Dissolve in Anhydrous DMSO (Vortex/Sonicate) weigh->dissolve check_sol Is Solution Clear? dissolve->check_sol check_sol->dissolve No aliquot 3. Aliquot into Single-Use Vials check_sol->aliquot Yes store 4. Store at -80°C aliquot->store thaw 5. Thaw & Prepare Working Dilution in Culture Media store->thaw treat 6. Treat Cells thaw->treat assay 7. Perform Cell-Based Assay (e.g., MTT, Western Blot) treat->assay end End: Data Analysis assay->end

Caption: Workflow for preparation and use of this compound in experiments.

References

troubleshooting Eupalinolide I experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Eupalinolide I and related compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experimental variability and provide standardized protocols for consistent results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with this compound and other sesquiterpene lactones.

Q1: My this compound stock solution is showing a precipitate. What should I do?

A: Precipitate formation can be due to several factors:

  • Poor Solubility: this compound has limited solubility in aqueous solutions. Ensure you have not exceeded its solubility limit in your chosen solvent system. Stock solutions are best prepared in dry, aprotic solvents like DMSO.[1]

  • Degradation: The degradation products of this compound may be less soluble than the parent compound, leading to precipitation over time.[1]

  • Temperature Effects: If the solution was stored at a low temperature, allow it to equilibrate to room temperature and vortex gently. If the precipitate does not redissolve, it is best to prepare a fresh solution.[1] To avoid this, prepare smaller, single-use aliquots from your main stock.

Q2: I'm observing inconsistent or lower-than-expected bioactivity in my cell-based assays. What could be the cause?

A: Loss of biological activity is often an indicator of chemical instability. This compound, as a sesquiterpene lactone, is susceptible to degradation.[1] Key factors include:

  • Hydrolysis: The α-methylene-γ-lactone moiety, crucial for its biological activity, can be hydrolyzed. This is accelerated by neutral to alkaline pH.[1][2]

  • Experimental Duration: Long incubation times in aqueous cell culture media can lead to significant degradation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can introduce moisture and accelerate degradation.[1]

Q3: How can I minimize the degradation of this compound in my experiments?

A: To ensure reproducibility, follow these preventative measures:

  • pH Control: The lactone ring is more stable in acidic conditions. If your experimental system allows, maintaining a pH below 7.0 for aqueous buffers is advisable.[1]

  • Solvent Selection: Prepare high-concentration stock solutions in a dry, aprotic solvent such as DMSO. Store these stocks at -20°C or -80°C in small, single-use aliquots to prevent moisture contamination and freeze-thaw cycles.[1]

  • Preparation of Working Solutions: Prepare aqueous working dilutions immediately before use. Minimize the time the compound is in an aqueous environment before being added to your assay.[1]

  • Light Protection: Many natural products are light-sensitive. Store stock solutions and working solutions protected from light.[1]

Q4: What is the primary mechanism of action for Eupalinolides?

A: Eupalinolides are known to modulate several key cellular signaling pathways. The α-methylene-γ-lactone group can react with nucleophilic sites on proteins, particularly cysteine residues, altering their function.[2] This leads to effects such as the induction of apoptosis, cell cycle arrest, autophagy, and inhibition of metastasis by targeting pathways like STAT3, Akt/p38 MAPK, and ROS/ERK.[3][4][5]

Data Presentation: Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various Eupalinolide analogues against different cancer cell lines. Note that experimental conditions can vary between studies.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Eupalinolide O MDA-MB-231Triple-Negative Breast Cancer~5-10[3]
Eupalinolide O MDA-MB-453Triple-Negative Breast Cancer~5-10[3]
Eupalinolide A A549Non-Small Cell Lung Cancer~20-30[6]
Eupalinolide A H1299Non-Small Cell Lung Cancer~20-30[6]
Eupalinolide J PC-3Prostate CancerNot specified, but shows marked anti-proliferative activity[7]
Eupalinolide J U251GlioblastomaNon-toxic doses used for metastasis assays[8]
Eupalinolide B Hepatic Carcinoma CellsLiver Cancer~24[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells/well and allow them to adhere overnight.[3][5]

  • Treatment: Treat the cells with various concentrations of the Eupalinolide compound (e.g., 1-30 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).[3][6]

  • MTT Addition: After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the resulting formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450-550 nm) using a microplate reader.[5][6]

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

Methodology:

  • Cell Treatment & Lysis: Treat cells with this compound as required. Lyse the cells on ice using RIPA lysis buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.[5]

    • Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, p38, STAT3, Caspase-3) overnight at 4°C.[5][10]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[5]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Collect both floating and adherent cells and wash them with cold PBS.[10]

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.[10]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[10]

Visualizations: Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Eupalinolide compounds.

Eupalinolide_Akt_p38_Pathway Eupalinolide Eupalinolide O ROS ROS Generation Eupalinolide->ROS Akt Akt (Survival) ROS->Akt inhibits p38 p38 MAPK (Stress Response) ROS->p38 activates Apoptosis Apoptosis Akt->Apoptosis p38->Apoptosis

Caption: Eupalinolide O induces apoptosis via ROS modulation of Akt/p38 MAPK pathways.[3]

Eupalinolide_STAT3_Pathway EupalinolideJ Eupalinolide J Ubiquitin Ubiquitin System EupalinolideJ->Ubiquitin promotes Metastasis Cancer Metastasis EupalinolideJ->Metastasis STAT3 STAT3 Proteasome Proteasomal Degradation STAT3->Proteasome MetastasisGenes Metastasis Genes (MMP-2, MMP-9) STAT3->MetastasisGenes activates Ubiquitin->STAT3 targets MetastasisGenes->Metastasis

Caption: Eupalinolide J inhibits metastasis by promoting STAT3 degradation.[5][11]

Experimental Workflow & Troubleshooting Logic

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepStock Prepare Fresh DMSO Stock (Aliquot & Store at -80°C) PrepWorking Prepare Working Dilution (Immediately Before Use) PrepStock->PrepWorking SeedCells Seed Cells in Plate (Allow Adherence) TreatCells Treat Cells with This compound SeedCells->TreatCells PrepWorking->TreatCells Incubate Incubate for Defined Period TreatCells->Incubate Assay Perform Assay (e.g., MTT, Western Blot) Incubate->Assay Analyze Analyze Data Assay->Analyze

Caption: Standard workflow for a cell-based this compound experiment.

Troubleshooting_Tree Start Inconsistent Results? CheckStock Check Stock Solution: Precipitate Present? Start->CheckStock CheckActivity Check Bioactivity: Lower than Expected? CheckStock->CheckActivity  No Sol_FreshStock Action: Prepare Fresh Stock. Aliquot & Store Properly. CheckStock->Sol_FreshStock  Yes Sol_Degradation Potential Cause: Degradation in Assay. CheckActivity->Sol_Degradation  Yes Sol_CheckProtocol Action: Verify Assay Protocol & Reagent Integrity. CheckActivity->Sol_CheckProtocol  No Sol_MinimizeTime Action: Minimize Time in Aqueous Media. Prepare Dilutions Just-in-Time. Sol_Degradation->Sol_MinimizeTime

Caption: Decision tree for troubleshooting this compound experimental variability.

References

Technical Support Center: Enhancing Eupalinolide I Bioavailability for In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Eupalinolide I. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo application of this compound, with a primary focus on improving its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its bioavailability a concern for in vivo studies?

This compound belongs to the sesquiterpene lactone class of natural compounds, derivatives of which have shown promising anti-cancer activities in various studies. Like many natural products, this compound is expected to have poor aqueous solubility and/or permeability, which can significantly limit its oral bioavailability. This leads to low systemic exposure and potentially inconsistent or suboptimal therapeutic effects in animal models, making it difficult to evaluate its true efficacy.

Q2: What are the primary strategies to improve the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[1] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area-to-volume ratio of the drug particles enhances dissolution rate.[2]

  • Solid Dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.[1]

  • Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by utilizing lipid pathways.[3][4]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the drug within cyclodextrin molecules can increase its solubility in aqueous environments.[1][3]

  • Nanotechnology-Based Approaches: Encapsulating the drug in nanoparticles can improve stability, solubility, and targeted delivery.[5][6]

Troubleshooting Guide

Issue: Inconsistent or low efficacy of this compound in in vivo experiments.

This is a common issue stemming from poor bioavailability. Below are potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Poor Aqueous Solubility 1. Formulation Adjustment: Consider reformulating this compound using techniques described in the FAQs (e.g., SEDDS, solid dispersion, nanosuspension). 2. Solvent/Co-solvent Systems: For parenteral administration, explore the use of biocompatible co-solvents to increase solubility. A suggested solvent system for a related compound, Eupalinolide K, is a mixture of DMSO, PEG300, Tween-80, and saline.[7]
Low Permeability 1. Permeation Enhancers: Include permeation enhancers in the formulation if gastrointestinal absorption is the primary barrier. 2. Targeted Delivery: Utilize nanoparticle-based systems to facilitate transport across biological membranes.[5][6]
First-Pass Metabolism 1. Alternative Routes of Administration: Consider routes that bypass the liver, such as parenteral or transdermal administration.[8] 2. Enzyme Inhibitors: Co-administer with inhibitors of relevant metabolic enzymes, though this requires careful investigation to avoid toxicity and off-target effects.[8]
Drug Instability 1. Protective Formulations: Encapsulation within nanoparticles or liposomes can protect the drug from degradation in the gastrointestinal tract or bloodstream.[6]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound

This protocol is a general guideline for preparing a nanosuspension to improve the dissolution rate of this compound.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, HPMC)

  • Deionized water

  • High-pressure homogenizer or wet milling equipment

Procedure:

  • Preparation of Pre-suspension:

    • Dissolve the stabilizer in deionized water to create a stabilizer solution (e.g., 0.5-2% w/v).

    • Disperse a known amount of this compound (e.g., 1-5% w/v) in the stabilizer solution.

    • Stir the mixture at high speed for 30-60 minutes to form a coarse suspension.

  • Homogenization/Milling:

    • Process the pre-suspension through a high-pressure homogenizer at 1500-2000 bar for 20-30 cycles. Alternatively, perform wet milling until the desired particle size is achieved.

    • Monitor the particle size and polydispersity index (PDI) during the process using a particle size analyzer. The target is typically a mean particle size of 100-250 nm with a PDI < 0.3.

  • Characterization:

    • Measure the final particle size, PDI, and zeta potential.

    • Determine the drug content and encapsulation efficiency.

  • Lyophilization (Optional, for long-term storage):

    • Add a cryoprotectant (e.g., trehalose, mannitol) to the nanosuspension.

    • Freeze the suspension and lyophilize it to obtain a dry powder that can be reconstituted before use.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

This protocol provides a general method for developing a SEDDS to enhance the oral absorption of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Labrafac PG, Maisine® CC)[2]

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)[2]

Procedure:

  • Solubility Studies:

    • Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.

  • Construction of Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-solvent at different ratios.

    • For each mixture, add a small amount of water and observe the emulsification process.

    • Construct a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of this compound-loaded SEDDS:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-solvent.

    • Dissolve this compound in the oil phase with gentle heating and stirring.

    • Add the surfactant and co-solvent to the mixture and stir until a clear and homogenous solution is formed.

  • Characterization:

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to water and measure the time it takes to form a clear microemulsion.

    • Droplet Size Analysis: Determine the mean droplet size and PDI of the resulting microemulsion after dilution with water.

    • Drug Content: Assay the concentration of this compound in the formulation.

Quantitative Data Summary

The following tables summarize in vitro and in vivo data from studies on various Eupalinolide analogues, which can serve as a reference for expected activities of a bioavailable formulation of this compound.

Table 1: In Vitro Cytotoxicity of Eupalinolide Analogues

Compound Cell Line Assay IC50 / Effect Reference
Eupalinolide AA549 & H1299 (NSCLC)CCK-8Treatment with 10, 20, or 30 µM for 48h showed dose-dependent inhibition of cell viability.[9]
Eupalinolide AMHCC97-L & HCCLM3 (Hepatocellular Carcinoma)CCK-8Dose-dependent inhibition of cell proliferation.[10]
Eupalinolide BHepatic Carcinoma CellsCell Viability AssayTreatment with 24 µM EB was used for subsequent experiments.[11]
Eupalinolide OMDA-MB-231 & MDA-MB-453 (TNBC)MTT & Clonogenic AssayDose- and time-dependent inhibition of cell growth.[12]
Eupalinolide JU251 & MDA-MB-231MTT AssayNon-toxic doses were determined for migration and invasion assays.[13]

Table 2: In Vivo Anti-Tumor Efficacy of Eupalinolide Analogues

Compound Animal Model Dosage Key Findings Reference
Eupalinolide ANSCLC Xenograft25 mg/kgTumor weight and volume decreased by over 60%.[9][14]
Eupalinolide AHepatocellular Carcinoma XenograftNot specifiedSignificantly inhibited tumor growth compared to control.[15]
Eupalinolide BHepatic Carcinoma XenograftNot specifiedInhibited tumor growth in vivo.[11]
Eupalinolide OTNBC XenograftLow and High DosesHigh dose showed remarkably lower fluorescent intensity of tumors.[12]

Visualizations

Signaling Pathways and Experimental Workflows

bioavailability_workflow start Start: Poor in vivo efficacy of this compound solubility solubility start->solubility permeability permeability start->permeability end End: Optimized in vivo performance solubility_limited solubility_limited solubility->solubility_limited permeability_limited permeability_limited permeability->permeability_limited particle_reduction particle_reduction solubility_limited->particle_reduction Dissolution rate issue solid_dispersion solid_dispersion solubility_limited->solid_dispersion Amorphous state desired lipid_formulation lipid_formulation permeability_limited->lipid_formulation Enhance lymphatic uptake nanoparticles nanoparticles permeability_limited->nanoparticles Protect & target drug pk_study pk_study particle_reduction->pk_study solid_dispersion->pk_study lipid_formulation->pk_study nanoparticles->pk_study efficacy_study efficacy_study pk_study->efficacy_study efficacy_study->end

ros_erk_pathway EA Eupalinolide A ROS ROS Generation EA->ROS ERK ERK Activation ROS->ERK Autophagy Autophagy ERK->Autophagy CellDeath Cell Death & Migration Inhibition Autophagy->CellDeath

ampk_mtor_pathway EA Eupalinolide A ROS ROS Activation EA->ROS AMPK p-AMPK (Upregulated) ROS->AMPK mTOR p-mTOR (Downregulated) AMPK->mTOR SCD1 SCD1 (Downregulated) mTOR->SCD1 Ferroptosis Ferroptosis & Apoptosis SCD1->Ferroptosis

akt_p38_pathway EO Eupalinolide O ROS ROS Generation EO->ROS Akt Akt Pathway ROS->Akt p38_MAPK p38 MAPK Pathway ROS->p38_MAPK Apoptosis Apoptosis Akt->Apoptosis p38_MAPK->Apoptosis

References

Eupalinolide I degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Eupalinolide I. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability of this compound. For long-term storage, it is recommended to store the compound as a powder at -20°C, which can preserve its integrity for up to three years.[1] If this compound is in a solvent, it should be stored at -80°C for a maximum of one year.[1]

Q2: How should I prepare this compound solutions for my experiments?

A2: It is advisable to prepare fresh solutions of this compound for each experiment to ensure potency and minimize degradation. If you need to prepare a stock solution, use an appropriate solvent and store it at -80°C.[1] When preparing aqueous solutions, it may be necessary to first dissolve the compound in a small amount of an organic solvent like DMSO before diluting with an aqueous buffer.

Q3: What factors can lead to the degradation of this compound?

A3: this compound, being a sesquiterpene lactone, is susceptible to degradation under certain conditions. Key factors include:

  • pH: Sesquiterpene lactones can be unstable at neutral to alkaline pH. Studies on similar compounds show that degradation can occur at pH 7.4, while they are more stable at a lower pH of 5.5.[2][3]

  • Temperature: Elevated temperatures can accelerate degradation. It is recommended to handle this compound at controlled room temperature for short periods and store it at low temperatures for the long term.[4][5][6]

  • Solvent: The choice of solvent can impact stability. For instance, storage in alcoholic solvents like ethanol (B145695) over extended periods can lead to the formation of adducts, a form of degradation.[4][5]

Q4: Are there any known incompatibilities for this compound?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity or inconsistent experimental results. Degradation of this compound due to improper storage or handling.- Ensure the compound has been stored at the correct temperature (-20°C for powder, -80°C for solutions).- Prepare fresh solutions for each experiment.- Avoid repeated freeze-thaw cycles of stock solutions.- Check the pH of your experimental buffer; if possible, maintain a slightly acidic pH.
Precipitation of the compound in aqueous solutions. Low aqueous solubility of this compound.- First, dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO).- Gradually add the aqueous buffer to the organic solvent solution while vortexing.- Consider the use of a surfactant or co-solvent if compatible with your experimental setup.
Discoloration or change in the physical appearance of the this compound powder. Potential degradation due to exposure to light, moisture, or elevated temperatures.- Discard the compound as its integrity may be compromised.- Always store this compound in a tightly sealed container, protected from light.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration
Powder-20°CUp to 3 years[1]
In Solvent-80°CUp to 1 year[1]

Table 2: General Stability of Sesquiterpene Lactones under Different Conditions (Based on related compounds)

Condition Observation Reference
pH 5.5Generally stable.[2][3]
pH 7.4Prone to degradation, especially for compounds with side chains.[2][3]
25°C - 37°CIncreased temperature can accelerate degradation.[2][3][4][5]
Storage in EthanolCan lead to the formation of ethoxy adducts over time.[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO, sterile), microcentrifuge tubes.

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -80°C.

Visualizations

Eupalinolide_I_Degradation_Pathway Eupalinolide_I This compound (Stable Form) Degraded_Products Degraded Products (Loss of Activity) Eupalinolide_I->Degraded_Products Degradation Degradation_Factors Degradation Factors: - High pH (≥7.4) - Elevated Temperature - Inappropriate Solvent (e.g., Ethanol) Degradation_Factors->Degraded_Products

Potential Degradation Pathway of this compound.

Experimental_Workflow cluster_storage Storage cluster_prep Experiment Preparation cluster_exp Experiment Powder This compound Powder (-20°C) Prep Prepare Fresh Working Solution Powder->Prep Solution Stock Solution in Solvent (-80°C) Solution->Prep Experiment Perform Experiment Prep->Experiment

Recommended Experimental Workflow for this compound.

References

Technical Support Center: Eupalinolide I and Analogue Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with Eupalinolide I and its analogues. Please note that while this guide is centered on this compound, specific experimental data for this compound is limited in current literature. Therefore, this resource draws heavily upon published studies of its close structural and functional analogues, including Eupalinolide A, B, J, and O, to provide comprehensive guidance.

Frequently Asked Questions (FAQs)

Q1: What are the primary biological activities of this compound and its analogues?

This compound belongs to the sesquiterpene lactone class of compounds isolated from plants like Eupatorium lindleyanum.[1][2][3] These compounds are known for a range of pharmacological activities, most notably anti-inflammatory and anti-cancer effects.[1][4] In cancer research, their activities include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cancer cell metastasis.[2][4][5]

Q2: Which cellular signaling pathways are primarily affected by Eupalinolides?

Eupalinolides have been shown to modulate several key signaling pathways involved in cell growth, proliferation, and inflammation. These include:

  • STAT3 Signaling: Eupalinolide J has been found to suppress the activation of STAT3, a key transcription factor in many cancers, by promoting its ubiquitin-dependent degradation.[5][6][7]

  • MAPK and Akt Signaling: Eupalinolide O can induce apoptosis in triple-negative breast cancer cells by modulating reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.[8][9] Eupalinolide A has also been shown to induce autophagy through the ROS/ERK signaling pathway in hepatocellular carcinoma.[1][10]

  • AMPK/mTOR Signaling: Eupalinolide A has been demonstrated to inhibit the progression of non-small cell lung cancer by targeting the AMPK/mTOR/SCD1 signaling pathway.[4][11]

  • NF-κB Signaling: While not directly attributed to this compound in the provided results, the NF-κB pathway is a common target for anti-inflammatory compounds and is known to be inhibited by other sesquiterpene lactones.[12][13][14][15] Eupalinolide B, for instance, inhibits the NF-κB signaling pathway in Raw264.7 cells.[12]

Q3: What are some common challenges when working with Eupalinolides in vitro?

Researchers may encounter issues related to the physicochemical properties and biological activity of these compounds:

  • Solubility: Like many natural products, Eupalinolides can have limited aqueous solubility. They are typically dissolved in organic solvents like DMSO for stock solutions. It is crucial to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (usually <0.1%).

  • Stability: The stability of Eupalinolides in culture media over long incubation periods can vary. It is advisable to prepare fresh working solutions from a frozen stock for each experiment.

  • Off-Target Effects: At high concentrations, sesquiterpene lactones can exhibit non-specific cytotoxicity. It is important to perform dose-response experiments to identify a concentration range that elicits the desired specific biological effect with minimal off-target toxicity.

Q4: How should I prepare and store Eupalinolide stock solutions?

For reliable and reproducible results, proper handling of the compound is essential.

  • Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving the Eupalinolide powder in a suitable solvent, such as DMSO. Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using fresh cell culture medium.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Eupalinolide analogues. Note that IC50 values can vary significantly between different cell lines and experimental conditions (e.g., incubation time, cell density).

Table 1: Cytotoxicity (IC50) of Eupalinolide Analogues in Cancer Cell Lines

Eupalinolide AnalogueCell LineCancer TypeIC50 Value (µM)Incubation Time (h)
Eupalinolide A MHCC97-LHepatocellular Carcinoma~10-1548
Eupalinolide A HCCLM3Hepatocellular Carcinoma~10-1548
Eupalinolide J PC-3Prostate CancerNot specified, but showed dose-dependent anti-proliferative activityNot specified
Eupalinolide J DU-145Prostate CancerNot specified, but showed dose-dependent anti-proliferative activityNot specified
Eupalinolide O MDA-MB-231Triple-Negative Breast Cancer~1048
Eupalinolide O MDA-MB-453Triple-Negative Breast Cancer~1548

Data compiled from multiple sources.[1][2][8]

Table 2: Effects of Eupalinolide A on Cell Cycle and Apoptosis in Non-Small Cell Lung Cancer (NSCLC) Cells

Cell LineTreatment% of Cells in G2/M PhaseTotal Apoptotic Rate (%)
A549 Control2.91%1.79%
A549 Eupalinolide A21.99%47.29%
H1299 Control8.22%4.66%
H1299 Eupalinolide A18.91%44.43%

Data from a study on Eupalinolide A's effects on NSCLC cells.[4][11]

Signaling Pathways and Mechanisms of Action

STAT3 Signaling Pathway Inhibition by Eupalinolide J

Eupalinolide J has been shown to inhibit cancer metastasis by targeting the STAT3 signaling pathway.[5][6] It promotes the ubiquitination and subsequent proteasomal degradation of STAT3. This leads to a reduction in the expression of downstream metastasis-related genes, such as MMP-2 and MMP-9.[5][6]

STAT3_Pathway cluster_cell Cancer Cell EJ Eupalinolide J STAT3 STAT3 EJ->STAT3 Promotes Ubiquitination Proteasome Proteasome STAT3->Proteasome Degradation MMP MMP-2, MMP-9 Expression STAT3->MMP Inhibits Transcription Ub Ubiquitin Metastasis Metastasis MMP->Metastasis

Caption: Eupalinolide J promotes STAT3 degradation, inhibiting metastasis.

ROS and MAPK/Akt Signaling Modulation by Eupalinolide O

Eupalinolide O induces apoptosis in triple-negative breast cancer cells through a mechanism involving the generation of Reactive Oxygen Species (ROS).[8][9] Increased ROS levels can modulate downstream signaling pathways like Akt and p38 MAPK, which are critical regulators of cell survival and apoptosis.[8]

ROS_MAPK_Pathway EO Eupalinolide O ROS ↑ ROS Generation EO->ROS Akt Akt Pathway ROS->Akt Inhibits p38 p38 MAPK Pathway ROS->p38 Activates Survival Cell Survival Akt->Survival Apoptosis Apoptosis p38->Apoptosis

Caption: Eupalinolide O induces apoptosis via ROS and Akt/p38 MAPK pathways.

AMPK/mTOR Signaling Inhibition by Eupalinolide A

In non-small cell lung cancer, Eupalinolide A activates the AMPK pathway and inhibits the mTOR pathway.[4][11] This leads to the downregulation of stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in lipid metabolism, which ultimately inhibits cancer cell proliferation and migration.[4][11]

AMPK_mTOR_Pathway EA Eupalinolide A AMPK AMPK EA->AMPK mTOR mTOR AMPK->mTOR SCD1 SCD1 mTOR->SCD1 Proliferation Cell Proliferation & Migration SCD1->Proliferation

Caption: Eupalinolide A inhibits proliferation via the AMPK/mTOR/SCD1 axis.

Experimental Protocols & Troubleshooting

This section provides detailed protocols for key experiments and troubleshooting advice in a question-and-answer format.

General Experimental Workflow

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Eupalinolide Stock Solution (DMSO) treat Treat Cells with Eupalinolide (24-72h) prep_stock->treat culture_cells Culture Cells to Desired Confluency culture_cells->treat viability Cell Viability (MTT Assay) treat->viability western Protein Expression (Western Blot) treat->western apoptosis Apoptosis (Flow Cytometry) treat->apoptosis cell_cycle Cell Cycle (Flow Cytometry) treat->cell_cycle

Caption: General experimental workflow for in vitro Eupalinolide studies.

Q5: How do I perform a cell viability assay (e.g., MTT assay) with Eupalinolides?

This protocol is adapted from methodologies used in studies of Eupalinolide analogues.[5][8]

Protocol: MTT Assay

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the Eupalinolide (e.g., 0, 1, 5, 10, 20, 30 µM) and a vehicle control (DMSO).[4][8] Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 450-570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Troubleshooting Guide: Cell Viability Assays

IssuePossible Cause(s)Suggested Solution(s)
Inconsistent IC50 values Cell passage number is too high; inconsistent cell seeding density; compound precipitation at high concentrations.Use cells within a consistent, low passage range. Ensure a single-cell suspension for accurate counting and seeding. Visually inspect wells for precipitation after adding the compound.
No dose-dependent effect Incorrect concentration range (too high or too low); compound instability in media; resistant cell line.Perform a broad-range dose-response curve (e.g., 0.1 to 100 µM). Prepare fresh dilutions for each experiment. Verify the sensitivity of your cell line from the literature.
High variability between replicates Pipetting errors; edge effects in the 96-well plate; uneven cell growth.Use calibrated pipettes. Avoid using the outermost wells of the plate, or fill them with sterile PBS. Ensure even cell distribution when seeding.

Q6: What is a standard protocol for Western Blotting to analyze signaling pathways affected by Eupalinolides?

This protocol allows for the analysis of changes in protein expression and phosphorylation states, as seen in various Eupalinolide studies.[1][4]

Protocol: Western Blotting

  • Cell Lysis: After treating cells with Eupalinolide for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., p-STAT3, STAT3, p-Akt, Akt, Caspase-3, Cyclin B1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Troubleshooting Guide: Western Blotting

IssuePossible Cause(s)Suggested Solution(s)
Weak or no signal for phosphorylated proteins Sub-optimal treatment time; rapid dephosphorylation during lysis; low protein abundance.Perform a time-course experiment to find the peak phosphorylation time. Always use fresh phosphatase inhibitors in your lysis buffer and keep samples on ice. Increase the amount of protein loaded.
High background Insufficient blocking; antibody concentration too high; inadequate washing.Increase blocking time or try a different blocking agent (e.g., BSA for phospho-antibodies). Optimize primary and secondary antibody concentrations. Increase the number and duration of TBST washes.

Q7: How can I assess apoptosis and cell cycle progression after Eupalinolide treatment?

Flow cytometry is the standard method for these analyses.[1][4]

Protocol: Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment & Harvesting: Treat cells as planned. Harvest both floating and adherent cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's kit protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol: Cell Cycle Analysis

  • Cell Treatment & Harvesting: Treat and harvest cells as described above.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70-75% ethanol (B145695) while vortexing gently. Incubate at 4°C for at least 2 hours (or overnight).[1][4]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[1][4]

  • Incubation: Incubate for 30-60 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

References

Validation & Comparative

A Comparative Guide to the Anti-Cancer Targets of Eupalinolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer therapeutics has led to the exploration of natural compounds with potent and selective activities. Among these, Eupalinolides, sesquiterpene lactones isolated from the traditional Chinese medicine Eupatorium lindleyanum DC., have emerged as promising candidates. This guide provides a comparative analysis of the anti-cancer properties of three key Eupalinolide analogues: Eupalinolide J, Eupalinolide A, and Eupalinolide B. While information on "Eupalinolide I" is not available in the current scientific literature, these related compounds have demonstrated significant anti-tumor effects through distinct molecular mechanisms.

This document outlines their validated anti-cancer targets, compares their performance with alternative therapeutic strategies, and provides detailed experimental methodologies for key validation assays.

Comparative Analysis of Eupalinolide Analogues

Eupalinolide J, A, and B each exhibit unique mechanisms of action, targeting different signaling pathways crucial for cancer cell survival, proliferation, and metastasis.

Eupalinolide J: A STAT3 Degradation Promoter

Eupalinolide J primarily exerts its anti-cancer effects by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] Constitutive activation of STAT3 is a hallmark of many cancers, promoting tumor growth and metastasis. Eupalinolide J has been shown to promote the ubiquitin-dependent degradation of STAT3, leading to the downregulation of its downstream targets, including the metastasis-related genes MMP-2 and MMP-9.[1][3] Furthermore, Eupalinolide J induces apoptosis and cell cycle arrest at the G0/G1 phase in prostate cancer cells and at the G2/M phase in triple-negative breast cancer (TNBC) cells.[2][4]

Eupalinolide A: An Inducer of Autophagy, Apoptosis, and Ferroptosis

Eupalinolide A demonstrates a multi-faceted anti-cancer activity. It is known to induce autophagy-mediated cell death through the ROS/ERK signaling pathway in hepatocellular carcinoma.[5] More recently, it has been identified as an inhibitor of cancer progression in non-small cell lung cancer (NSCLC) by targeting the AMPK/mTOR/SCD1 signaling pathway.[6][7] This inhibition leads to the induction of both apoptosis and ferroptosis, a form of iron-dependent programmed cell death.[6][7]

Eupalinolide B: A Proponent of ROS-Mediated Cuproptosis

Eupalinolide B has shown significant inhibitory effects on pancreatic and hepatic cancer cells.[8][9] Its mechanism of action involves the generation of reactive oxygen species (ROS) and the induction of cuproptosis, a recently discovered form of copper-dependent cell death.[1][8] Eupalinolide B disrupts copper homeostasis within cancer cells, leading to their demise.[8] It has also been found to induce ferroptosis and cell cycle arrest at the S phase in hepatic carcinoma.[9]

Quantitative Performance Data

The following tables summarize the available quantitative data on the anti-cancer activity of Eupalinolides and their respective alternative therapies.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Compound/DrugTarget PathwayCancer Cell LineIC50 (µM)Reference
Eupalinolide J STAT3MDA-MB-231 (TNBC)3.74 ± 0.58 (72h)[4]
MDA-MB-468 (TNBC)4.30 ± 0.39 (72h)[4]
Napabucasin STAT3H146 (SCLC)1.2 (48h)[10]
H446 (SCLC)1.7 (48h)[10]
KKU-055 (Biliary Tract)0.19 (72h)[5]
Stattic STAT3MDA-MB-231 (Breast)~10 (induces apoptosis)[6]
A5492.5[2]
Eupalinolide A AMPK/mTORA549 (NSCLC)10, 20, 30 (significant viability reduction at 48h)[11]
H1299 (NSCLC)10, 20, 30 (significant viability reduction at 48h)[11]
Metformin AMPK/mTORHCT116 (Colorectal)3.2 (48h)[2]
SW620 (Colorectal)1.4 (48h)[2]
Everolimus mTORSCCOHT-CH-1 (Ovarian)20.45 ± 0.271[10]
COV434 (Ovarian)33.19 ± 0.436[10]
Eupalinolide B Cuproptosis/ROSTU686 (Laryngeal)6.73[6]
TU212 (Laryngeal)1.03[6]
PANC-1, MiaPaCa-2 (Pancreatic)Significant inhibition (specific IC50 not provided)[8][12]
Elesclomol Cuproptosis/ROSSK-MEL-5 (Melanoma)0.024[3]
MCF-7 (Breast)0.11[3]
HL-60 (Leukemia)0.009[3]

Table 2: In Vivo Efficacy

Compound/DrugTarget PathwayCancer ModelDosageTumor Growth InhibitionReference
Eupalinolide J STAT3MDA-MB-231 XenograftNot specifiedSignificant suppression of tumor growth[13]
Napabucasin STAT3PaCa-2 Xenograft20 mg/kg (i.p.)Significant inhibition of tumor growth, relapse, and metastasis[14]
Eupalinolide A AMPK/mTORA549 Xenograft25 mg/kg>60% decrease in tumor weight and volume[6][11]
Eupalinolide B Cuproptosis/ROSPancreatic Cancer XenograftNot specifiedReduced tumor growth and Ki-67 expression[1][8]
TU212 XenograftNot specifiedSignificant reduction in tumor growth[6]

Table 3: Clinical Trial Data for Alternative Therapies

DrugTarget PathwayCancer TypePhaseKey FindingsReference
Danvatirsen (AZD9150) STAT3Head and Neck CancerPhase 1b/2In combination with durvalumab, 23% partial or complete response rate.[4][15]
Napabucasin STAT3Gastric CancerPhase 3Granted Orphan Drug Designation.[7]
Disulfiram (B1670777) + Copper CuproptosisMetastatic Breast CancerPhase 2Ongoing to evaluate efficacy.[2]
GlioblastomaPhase 1/2In combination with radiation and temozolomide, showed promising preliminary efficacy in a subset of patients.[15]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways targeted by Eupalinolides and a general workflow for their experimental validation are provided below using Graphviz (DOT language).

Eupalinolide_J_STAT3_Pathway Eupalinolide_J Eupalinolide J STAT3 STAT3 Eupalinolide_J->STAT3 promotes ubiquitination Apoptosis Apoptosis Eupalinolide_J->Apoptosis CellCycleArrest Cell Cycle Arrest Eupalinolide_J->CellCycleArrest Ubiquitin Ubiquitin Ubiquitin->STAT3 Proteasome Proteasome STAT3->Proteasome targeted for MMP2_MMP9 MMP-2, MMP-9 (Metastasis Genes) STAT3->MMP2_MMP9 upregulates STAT3_degradation STAT3 Degradation Proteasome->STAT3_degradation STAT3_degradation->MMP2_MMP9 downregulates Metastasis Cancer Metastasis MMP2_MMP9->Metastasis

Eupalinolide J inhibits metastasis by promoting STAT3 degradation.

Eupalinolide_A_AMPK_mTOR_Pathway Eupalinolide_A Eupalinolide A ROS ROS Eupalinolide_A->ROS increases Ferroptosis Ferroptosis Eupalinolide_A->Ferroptosis Apoptosis Apoptosis Eupalinolide_A->Apoptosis AMPK AMPK ROS->AMPK activates mTOR mTOR AMPK->mTOR inhibits SCD1 SCD1 mTOR->SCD1 regulates Unsaturated_Fatty_Acids Unsaturated Fatty Acid Biosynthesis SCD1->Unsaturated_Fatty_Acids Unsaturated_Fatty_Acids->Ferroptosis inhibition of

Eupalinolide A induces ferroptosis and apoptosis via the AMPK/mTOR/SCD1 pathway.

Eupalinolide_B_Cuproptosis_Pathway Eupalinolide_B Eupalinolide B ROS ROS Eupalinolide_B->ROS increases Copper_Homeostasis Copper Homeostasis Eupalinolide_B->Copper_Homeostasis disrupts Apoptosis Apoptosis ROS->Apoptosis Cuproptosis Cuproptosis Copper_Homeostasis->Cuproptosis leads to Experimental_Workflow Cell_Culture 1. Cancer Cell Culture Treatment 2. Treatment with Eupalinolide Cell_Culture->Treatment Viability_Assay 3. Cell Viability Assay (MTT/CCK-8) Treatment->Viability_Assay Apoptosis_Assay 4. Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot 5. Western Blot (Protein Expression) Treatment->Western_Blot In_Vivo 6. In Vivo Xenograft Model Treatment->In_Vivo Data_Analysis 7. Data Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis In_Vivo->Data_Analysis

References

Comparative Bioactivity of Eupalinolides in Cancer Cell Lines: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the bioactivity of various Eupalinolide compounds, sesquiterpene lactones isolated from Eupatorium lindleyanum, across different cancer cell lines. While the primary focus of this guide was intended to be Eupalinolide I, a thorough review of the available scientific literature reveals a scarcity of specific data for this particular analogue. Its activity has been predominantly reported as part of a mixture with Eupalinolide J and K, known as F1012-2.[1][2] Therefore, this guide presents a cross-validation of the bioactivities of closely related and well-studied Eupalinolides, including Eupalinolide A, B, J, and O, to provide a valuable comparative context for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity

The cytotoxic effects of Eupalinolide analogues have been evaluated in a range of cancer cell lines, with their potency typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 values, highlighting the differential sensitivity of various cancer cell types to these compounds.

Eupalinolide AnalogueCell LineCancer TypeExposure TimeIC50 (µM)Reference
Eupalinolide O MDA-MB-231Triple-Negative Breast Cancer24 h10.34[3]
48 h5.85[3]
72 h3.57[3]
MDA-MB-453Triple-Negative Breast Cancer24 h11.47[3]
48 h7.06[3]
72 h3.03[3]
MDA-MB-468Breast Cancer72 h1.04[4]
Eupalinolide J U251Glioblastoma24 h> 5[1]
MDA-MB-231Triple-Negative Breast Cancer24 h> 5[1]
Eupalinolide B TU686Laryngeal Cancer48 h6.73
TU212Laryngeal Cancer48 h1.03
M4eLaryngeal Cancer48 h3.12
AMC-HN-8Laryngeal Cancer48 h2.13
Hep-2Laryngeal Cancer48 h9.07
LCCLaryngeal Cancer48 h4.20

Mechanisms of Action and Signaling Pathways

Eupalinolides exert their anti-cancer effects through the modulation of various cellular signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. The specific mechanisms and pathways affected can vary between the different analogues and cancer cell types.

Eupalinolide O

In triple-negative breast cancer (TNBC) cells, Eupalinolide O has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of the Akt/p38 MAPK signaling pathway.[3] Treatment with Eupalinolide O leads to a decrease in the phosphorylation of Akt and an increase in the phosphorylation of p38.[3] In MDA-MB-468 breast cancer cells, it induces G2/M phase cell cycle arrest and caspase-dependent apoptosis.[4][5]

Eupalinolide A

Eupalinolide A has demonstrated the ability to induce both apoptosis and ferroptosis in non-small cell lung cancer (NSCLC) cells.[6][7] Its mechanism of action involves the activation of the ROS-AMPK-mTOR-SCD1 signaling pathway.[6] In hepatocellular carcinoma cells, Eupalinolide A induces autophagy via the ROS/ERK signaling pathway and causes cell cycle arrest at the G1 phase.[8][9]

Eupalinolide J

The anti-metastatic properties of Eupalinolide J have been observed in glioblastoma and breast cancer cells. It functions by promoting the ubiquitin-dependent degradation of STAT3, a key transcription factor involved in cancer cell proliferation and metastasis.[1] This leads to the downregulation of metastasis-related genes such as MMP-2 and MMP-9.[1]

Eupalinolide B

In pancreatic cancer cells, Eupalinolide B has been found to inhibit cell viability and induce apoptosis by elevating ROS levels and disrupting copper homeostasis, potentially leading to cuproptosis.[10][11] It has also been shown to activate the JNK signaling pathway.[10]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the referenced studies. For specific details, it is crucial to consult the original research articles.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2 × 10³ to 5 × 10³ cells/well) and allowed to adhere overnight.[1][2][3]

  • Treatment: Cells are treated with various concentrations of the Eupalinolide compound or a vehicle control (e.g., DMSO) for specified durations (e.g., 24, 48, 72 hours).[2][3]

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.[2][3]

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as DMSO.[1][2][3]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm or 550 nm) using a microplate reader.[1][2]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the Eupalinolide compound for a designated time.

  • Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Protein Extraction: Following treatment with the Eupalinolide, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., STAT3, Akt, p38, caspases, cyclins), followed by incubation with a corresponding secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Visualizations

Experimental Workflow for Bioactivity Screening

G cluster_0 In Vitro Screening A Cancer Cell Line Culture B Treatment with Eupalinolide Analogues A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Flow Cytometry) B->D E Cell Cycle Analysis B->E F Western Blot for Signaling Proteins B->F G Data Analysis (IC50, Apoptotic Rate, etc.) C->G D->G E->G F->G

Caption: A generalized workflow for the in vitro screening of Eupalinolide bioactivity.

Eupalinolide-Modulated Signaling Pathways

G cluster_0 Eupalinolide O in TNBC cluster_1 Eupalinolide A in NSCLC cluster_2 Eupalinolide J in Metastasis EO Eupalinolide O ROS ROS Generation EO->ROS Akt Akt Phosphorylation ↓ ROS->Akt p38 p38 Phosphorylation ↑ ROS->p38 Apoptosis_EO Apoptosis Akt->Apoptosis_EO p38->Apoptosis_EO EA Eupalinolide A AMPK AMPK Activation EA->AMPK mTOR mTOR Inhibition AMPK->mTOR SCD1 SCD1 Downregulation mTOR->SCD1 Apoptosis_Ferroptosis Apoptosis & Ferroptosis SCD1->Apoptosis_Ferroptosis EJ Eupalinolide J STAT3 STAT3 Degradation ↑ EJ->STAT3 MMP MMP-2/9 Expression ↓ STAT3->MMP Metastasis Metastasis Inhibition MMP->Metastasis

Caption: Simplified signaling pathways modulated by different Eupalinolide analogues.

References

Independent Verification of Eupalinolide I Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer properties of Eupalinolide I and other related Eupalinolide compounds based on published research findings. The information is presented to facilitate independent verification and further investigation into the therapeutic potential of these natural products.

Comparative Analysis of Biological Activity

This compound, a sesquiterpene lactone, has demonstrated significant anti-cancer activities in preclinical studies. Its efficacy is compared here with other Eupalinolides, namely Eupalinolide A (often used interchangeably with this compound), B, J, and O, which have also been investigated for their anti-tumor properties. The following tables summarize the quantitative data from various studies to provide a clear comparison of their effects on cancer cells.

Table 1: Effects on Cell Proliferation and Cell Cycle
CompoundCancer Cell Line(s)Key FindingsCitation(s)
Eupalinolide A (EA) A549, H1299 (Non-small cell lung cancer)Inhibited cell proliferation and arrested the cell cycle at the G2/M phase. Increased G2-phase cells in A549 from 2.91% to 21.99% and in H1299 from 8.22% to 18.91%.[1][2]
MHCC97-L, HCCLM3 (Hepatocellular carcinoma)Significantly inhibited cell proliferation and arrested the cell cycle at the G1 phase.[3]
Eupalinolide B (EB) SMMC-7721, HCCLM3 (Hepatocellular carcinoma)Exerted anti-proliferative activity by blocking cell cycle arrest at the S phase.[4]
Eupalinolide J (EJ) MDA-MB-231 (Triple-negative breast cancer)Induced cell cycle arrest at the G2/M phase.[5]
Eupalinolide O (EO) MDA-MB-468 (Breast cancer)Resulted in cell cycle arrest in the G2/M phase.[6]
Table 2: Induction of Cell Death
CompoundCancer Cell Line(s)Type of Cell DeathKey Quantitative FindingsCitation(s)
Eupalinolide A (EA) A549, H1299 (Non-small cell lung cancer)Apoptosis & FerroptosisIncreased total apoptotic rate in A549 cells from 1.79% to 47.29% and in H1299 cells from 4.66% to 44.43%. Increased ROS production by 2.46-fold in A549 and 1.32-fold in H1299 cells.[1][2]
MHCC97-L, HCCLM3 (Hepatocellular carcinoma)AutophagyInduced autophagy-mediated cell death.[3]
Eupalinolide B (EB) Pancreatic cancer cellsApoptosis & Potential CuproptosisInduced apoptosis, elevated reactive oxygen species (ROS) levels, and disrupted copper homeostasis.[7]
SMMC-7721, HCCLM3 (Hepatocellular carcinoma)FerroptosisInduced ferroptosis mediated by endoplasmic reticulum (ER) stress.[4]
Eupalinolide J (EJ) MDA-MB-231 (Triple-negative breast cancer)ApoptosisInduced apoptosis.[5][8]
Eupalinolide O (EO) MDA-MB-231, MDA-MB-453 (Triple-negative breast cancer)ApoptosisInduced apoptosis and elevated caspase-3 activity.[9]
MDA-MB-468 (Breast cancer)ApoptosisInduced caspase-dependent apoptosis.[6]
Table 3: In Vivo Anti-Tumor Efficacy
CompoundCancer ModelDosageKey FindingsCitation(s)
Eupalinolide A (EA) NSCLC xenograft model25 mg/kgMarkedly inhibited tumor growth; both tumor weight and volume decreased by more than 60%.[1][2]
Eupalinolide B (EB) Pancreatic cancer xenograft modelNot specifiedReduced pancreatic cancer tumor growth and decreased expression of Ki-67.[7]
Eupalinolide J (EJ) MDA-MB-231 xenograft modelNot specifiedExhibited effective antitumor activity.[8]
Eupalinolide O (EO) TNBC-tumor bearing miceNot specifiedInhibited the growth of tumors.[9]

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of Eupalinolides are mediated through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for evaluating their therapeutic potential and for the design of future studies.

This compound (as Eupalinolide A)

Eupalinolide A has been shown to induce both apoptosis and ferroptosis in non-small cell lung cancer (NSCLC) cells by targeting the AMPK/mTOR/SCD1 signaling pathway .[1][2] The proposed mechanism involves the generation of reactive oxygen species (ROS), which activates AMPK and subsequently inhibits mTOR, leading to the downregulation of stearoyl-CoA desaturase 1 (SCD1) and promoting ferroptosis.[1][2] In hepatocellular carcinoma, Eupalinolide A induces autophagy via the ROS/ERK signaling pathway .[3]

Eupalinolide_A_Pathway EA_AMPK Eupalinolide A ROS_AMPK ROS EA_AMPK->ROS_AMPK Apoptosis_AMPK Apoptosis EA_AMPK->Apoptosis_AMPK AMPK AMPK ROS_AMPK->AMPK mTOR mTOR AMPK->mTOR SCD1 SCD1 mTOR->SCD1 Ferroptosis Ferroptosis SCD1->Ferroptosis EA_ERK Eupalinolide A ROS_ERK ROS EA_ERK->ROS_ERK ERK ERK ROS_ERK->ERK Autophagy Autophagy ERK->Autophagy Comparative_Eupalinolide_Pathways cluster_EB Eupalinolide B cluster_EJ Eupalinolide J cluster_EO Eupalinolide O EB Eupalinolide B ROS_EB ROS EB->ROS_EB ER_JNK ER-JNK Pathway ROS_EB->ER_JNK Ferroptosis_EB Ferroptosis ER_JNK->Ferroptosis_EB EJ Eupalinolide J STAT3 STAT3 Degradation EJ->STAT3 Metastasis Inhibition of Metastasis STAT3->Metastasis EO Eupalinolide O ROS_Akt_p38 ROS / Akt / p38 MAPK EO->ROS_Akt_p38 Apoptosis_EO Apoptosis ROS_Akt_p38->Apoptosis_EO Experimental_Workflow cluster_assays In Vitro Assays start Cancer Cell Culture treatment Treatment with Eupalinolide Compound start->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western_blot Western Blotting treatment->western_blot in_vivo In Vivo Xenograft Model treatment->in_vivo analysis Data Analysis and Conclusion cell_viability->analysis apoptosis->analysis western_blot->analysis in_vivo->analysis

References

A Comparative Analysis of the Cytotoxic Effects of F1012-2 and Pure Eupalinolides

Author: BenchChem Technical Support Team. Date: December 2025

This document is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of the available experimental data to inform future research and development endeavors.

Quantitative Comparison of Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of F1012-2 and various Eupalinolides across different cancer cell lines, providing a quantitative measure of their cytotoxic potency.

Table 1: IC50 Values of F1012-2 in Breast Cancer Cell Lines

Cell LineF1012-2 IC50 (µg/mL)Treatment Duration (h)
MDA-MB-2314.89 ± 0.5424
MDA-MB-4683.21 ± 0.3824
MCF-7> 2024
T47D> 2024
SK-BR-3> 2024
BT-474> 2024
MDA-MB-453> 2024
BT-5496.75 ± 0.7124
Hs 578T5.43 ± 0.6224
MCF 10A (Normal)> 2024

Table 2: IC50 Values of Pure Eupalinolides in Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Treatment Duration (h)
Eupalinolide AMHCC97-L~1048
HCCLM3~1048
A549Not specified48
H1299Not specified48
Eupalinolide BMiaPaCa-2Not specifiedNot specified
PANC-1Not specifiedNot specified
Eupalinolide JPC-32.89 ± 0.2872
DU-1452.39 ± 0.1772
Eupalinolide OMDA-MB-468Not specifiedNot specified
MDA-MB-231Not specified24, 48, 72
MDA-MB-453Not specified24, 48, 72
MCF 10A (Normal)Not specified24, 48, 72

Mechanisms of Action: A Comparative Overview

F1012-2 and pure Eupalinolides exert their cytotoxic effects through a variety of molecular mechanisms, primarily revolving around the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

F1012-2: This active fraction demonstrates a multi-pronged attack on triple-negative breast cancer (TNBC) cells. It induces apoptosis through both intrinsic and extrinsic pathways in a caspase-dependent manner.[2] Furthermore, F1012-2 triggers cell cycle arrest at the G2/M phase and promotes autophagy.[2] Mechanistically, its effects are linked to the activation of the Akt and p38 signaling pathways, as well as the MAPK pathway, leading to ROS-mediated DNA damage.[2][3][4]

Eupalinolides:

  • Eupalinolide A has been shown to inhibit the proliferation and migration of hepatocellular carcinoma cells by inducing autophagy and arresting the cell cycle at the G1 phase.[4] Its mechanism is tied to the activation of the ROS/ERK signaling pathway.[5] In non-small cell lung cancer, it induces both ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signaling pathway.[6]

  • Eupalinolide B exhibits significant inhibitory effects on pancreatic cancer cells by inducing apoptosis, elevating reactive oxygen species (ROS) levels, and disrupting copper homeostasis, suggesting a potential role in cuproptosis.[7][8]

  • Eupalinolide J induces apoptosis and cell cycle arrest at the G0/G1 phase in prostate cancer cells.[1] It has also been found to suppress the growth of TNBC cells by targeting the STAT3 signaling pathway.

  • Eupalinolide O is effective against human breast cancer cells, where it induces apoptosis via caspase activation and causes cell cycle arrest at the G2/M phase. Its pro-apoptotic effects in TNBC cells are mediated by ROS generation and modulation of the Akt/p38 MAPK signaling pathway.

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in the comparison of F1012-2 and Eupalinolides.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated until approximately 90% confluent.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., F1012-2 or Eupalinolides) for specified durations (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated at 37°C for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 450 nm or 550 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Apoptosis Analysis (Flow Cytometry)
  • Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1× binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) or 7-AAD for 15-20 minutes in the dark.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described for the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.

  • Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Protein Extraction: Cells are treated with the test compound, harvested, and lysed in RIPA buffer to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with specific primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflows and signaling pathways discussed in this guide.

Caption: A generalized workflow for evaluating the cytotoxic effects of F1012-2 and Eupalinolides.

f1012_2_pathway cluster_membrane cluster_downstream F1012_2 F1012-2 Akt Akt F1012_2->Akt p38 p38 F1012_2->p38 MAPK MAPK F1012_2->MAPK CellCycleArrest G2/M Arrest F1012_2->CellCycleArrest Autophagy Autophagy F1012_2->Autophagy Apoptosis Apoptosis Akt->Apoptosis p38->Apoptosis ROS ROS Production MAPK->ROS DNADamage DNA Damage ROS->DNADamage DNADamage->Apoptosis

Caption: Signaling pathways modulated by F1012-2 leading to cytotoxicity in TNBC cells.

eupalinolides_pathway cluster_targets cluster_effects Eupalinolides Eupalinolides (A, B, J, O) ROS_ERK ROS/ERK Eupalinolides->ROS_ERK STAT3 STAT3 Eupalinolides->STAT3 Akt_p38 Akt/p38 MAPK Eupalinolides->Akt_p38 AMPK_mTOR AMPK/mTOR Eupalinolides->AMPK_mTOR Autophagy Autophagy ROS_ERK->Autophagy Apoptosis Apoptosis STAT3->Apoptosis Akt_p38->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) Akt_p38->CellCycleArrest AMPK_mTOR->Apoptosis Ferroptosis Ferroptosis AMPK_mTOR->Ferroptosis

Caption: Diverse signaling pathways targeted by pure Eupalinolides to induce cancer cell death.

References

The Efficacy of Sesquiterpene Lactones in Oncology: A Meta-Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the anti-cancer potential of sesquiterpene lactones, this guide provides a comparative analysis of prominent compounds, their mechanisms of action, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Sesquiterpene lactones (SLs), a diverse group of naturally occurring phytochemicals, have emerged as promising candidates in the development of novel cancer therapies. Extensive research has demonstrated their ability to impede cancer cell proliferation, induce programmed cell death (apoptosis), and inhibit key signaling pathways essential for tumor growth and survival. This guide synthesizes the current evidence, focusing on three extensively studied SLs: parthenolide (B1678480), artemisinin (B1665778) and its derivatives, and costunolide (B1669451).

Comparative Efficacy of Sesquiterpene Lactones

The cytotoxic effects of parthenolide, artemisinin derivatives, and costunolide have been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, serves as a key metric for comparing their potency. The following tables summarize the IC50 values of these compounds against various cancer cell lines, providing a quantitative comparison of their anti-proliferative activities.

Table 1: IC50 Values of Parthenolide in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SiHaCervical Cancer8.42 ± 0.76[1][2][3]
MCF-7Breast Cancer9.54 ± 0.82[1][2][3]
A549Lung Carcinoma4.3[4][5]
TE671Medulloblastoma6.5[4][5]
HT-29Colon Adenocarcinoma7.0[4][5]

Table 2: IC50 Values of Artemisinin and Its Derivatives in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
ArtemisininA549Lung Cancer28.8 (µg/mL)[6]
ArtemisininH1299Lung Cancer27.2 (µg/mL)[6]
ArtemisininMCF-7Breast Cancer396.6[7]
DihydroartemisininMCF-7Breast Cancer129.1[7]
ArtesunateMCF-7Breast Cancer83.28[7]
DihydroartemisininCL-6Cholangiocarcinoma75[8]
DihydroartemisininHep-G2Hepatocarcinoma29[8]
ArtesunateCL-6Cholangiocarcinoma131[8]
ArtesunateHep-G2Hepatocarcinoma50[8]

Table 3: IC50 Values of Costunolide in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | A431 | Skin Cancer | 0.8 |[9] | | H1299 | Non-small-cell lung cancer | 23.93 ± 1.67 |[10] | | OAW42-A | Multidrug resistant ovarian cancer | 25 |[11] |

Key Signaling Pathways and Mechanisms of Action

Sesquiterpene lactones exert their anti-cancer effects through the modulation of multiple signaling pathways critical for cancer cell survival and proliferation. A primary target for many SLs is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is constitutively active in many cancers and promotes chronic inflammation, cell proliferation, and survival.

Caption: The NF-κB signaling pathway and the inhibitory action of sesquiterpene lactones.

By inhibiting the IκB kinase (IKK) complex, SLs prevent the degradation of IκB, which in turn sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of pro-survival genes.[12][13][14]

Another critical mechanism is the induction of apoptosis. SLs can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Apoptosis_Induction_Workflow SLs Sesquiterpene Lactones ROS ↑ Reactive Oxygen Species (ROS) SLs->ROS Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified workflow of apoptosis induction by sesquiterpene lactones.

Experimental Protocols

To facilitate further research and validation of the anti-cancer effects of sesquiterpene lactones, this section provides detailed methodologies for key in vitro assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactone and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the compound concentration.[7]

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed Cells (96-well plate) Start->Cell_Seeding Treatment 2. Add Sesquiterpene Lactones Cell_Seeding->Treatment Incubation 3. Incubate (24-72h) Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate (2-4h) MTT_Addition->Formazan_Formation Solubilization 6. Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Reading 7. Read Absorbance (570nm) Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow of the MTT assay for cell viability.

Apoptosis Detection: Annexin V/Propidium Iodide Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20][21]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Procedure:

  • Cell Treatment: Induce apoptosis in cells by treating with the sesquiterpene lactone for the desired time.

  • Cell Harvesting: Harvest the cells by centrifugation.[20]

  • Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.[19]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[19]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension and incubate for 10-15 minutes at room temperature in the dark.[19]

  • PI Staining (Optional): Add PI to the cell suspension just before analysis.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[20]

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Western Blot Analysis of NF-κB Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of the NF-κB pathway by measuring the levels of key proteins such as p65, IκBα, and their phosphorylated forms.[12][22][23]

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load 40 µg of total protein per lane.[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65, anti-phospho-p65, anti-IκBα) overnight at 4°C or for 1 hour at room temperature.[23]

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).[23]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using a chemiluminescent substrate and visualize the results using an imaging system.[23]

This comprehensive guide provides a foundation for researchers to explore the therapeutic potential of sesquiterpene lactones in cancer. The provided data and protocols are intended to facilitate further investigation into the mechanisms of action and to aid in the development of these promising natural compounds as effective anti-cancer agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Eupalinolide I in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle Eupalinolide I with appropriate personal protective equipment (PPE) to minimize exposure risks. Based on the hazardous properties of similar compounds, the following PPE is recommended.

Personal Protective Equipment (PPE)SpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for bulk quantities or if dust is generated.To prevent inhalation of dust or aerosols.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound should be managed through an approved hazardous waste program. The following steps provide a clear, procedural guide for its safe disposal.

  • Waste Identification and Classification :

    • Treat this compound as a hazardous chemical waste. Based on the SDS for Eupalinolide H, it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].

    • Do not dispose of this compound down the drain or in regular trash[2][3].

  • Containerization :

    • Use a designated, leak-proof, and chemically compatible container for waste collection[4][5]. The container must have a secure, screw-on cap[4].

    • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name "this compound"[2][5]. Do not use chemical formulas or abbreviations[2].

    • If this compound is in a solution, list all components and their approximate concentrations on the label[2].

  • Waste Segregation and Storage :

    • Store the this compound waste in a designated hazardous waste accumulation area[4].

    • Segregate the waste from incompatible materials. While specific incompatibilities for this compound are not documented, as a general practice, avoid storing it with strong acids, bases, or oxidizing agents[2].

    • Keep the waste container closed except when adding waste[4][5].

  • Disposal Request and Pickup :

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup[3].

    • Provide all necessary information as required by your EHS department, which may include the chemical name, quantity, and location[3].

  • Decontamination of Empty Containers :

    • For containers that held this compound, triple-rinse them with a suitable solvent[5].

    • Collect the rinsate as hazardous waste[5].

    • After triple-rinsing, the container may be disposed of as regular trash, but be sure to deface or remove the original label[6].

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated identify Identify as Hazardous Waste start->identify containerize Select & Label Appropriate Waste Container identify->containerize segregate Segregate from Incompatible Materials containerize->segregate decontaminate_container Triple-Rinse Empty Container containerize->decontaminate_container If Container is Empty store Store in Designated Hazardous Waste Area segregate->store request_pickup Contact EHS for Waste Pickup store->request_pickup end_disposal Waste Collected by EHS for Disposal request_pickup->end_disposal dispose_rinsate Collect Rinsate as Hazardous Waste decontaminate_container->dispose_rinsate dispose_container Dispose of Decontaminated Container decontaminate_container->dispose_container dispose_rinsate->request_pickup

This compound Disposal Workflow

References

Comprehensive Safety and Handling Guide for Eupalinolide I

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Eupalinolide I. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document is based on data from structurally similar compounds and general best practices for handling potentially hazardous research chemicals. It is imperative to conduct a thorough risk assessment before commencing any work.

Hazard Identification and Personal Protective Equipment (PPE)

This compound should be handled as a potentially hazardous substance. Based on information for related compounds, it may be harmful if swallowed and could be toxic to aquatic life with long-lasting effects[1][2]. Standard laboratory chemical handling precautions should be strictly followed.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially after direct contact.
Body Protection Laboratory coat or disposable gownA long-sleeved lab coat is mandatory. For procedures with a higher risk of splashes, a disposable gown offering chemical resistance should be worn.[1]
Eye and Face Protection Chemical splash gogglesSafety glasses are not sufficient. Chemical splash goggles that provide a seal around the eyes are required to protect against splashes.[1][3][4]
Respiratory Protection NIOSH-approved respiratorUse a NIOSH-approved respirator (e.g., N95 or higher) when handling the powder outside of a certified chemical fume hood to prevent inhalation.[4][5]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

2.1. Engineering Controls:

  • Chemical Fume Hood: All weighing and solution preparation activities involving this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.[1]

  • Safety Stations: An operational and easily accessible safety shower and eyewash station must be located in the immediate vicinity of the handling area.[1]

2.2. Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the required amount of this compound powder in the fume hood. Use anti-static weighing dishes to prevent dispersal of the powder.

  • Solubilization: Add the solvent to the powder slowly and carefully to avoid splashing. If the compound is to be stored in solution, ensure the container is appropriate and clearly labeled. Eupalinolide compounds are often stored at -20°C as a powder or -80°C in solvent.[1]

  • Post-Handling: After handling, wipe down the work surface with an appropriate deactivating solution (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste. Wash hands thoroughly with soap and water.[2][6]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines for this compound and Contaminated Materials

Waste TypeDisposal Procedure
Unused this compound (Solid) Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's and local regulations for chemical waste disposal.[1][2][6]
This compound Solutions Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container immediately after use.
Contaminated PPE (e.g., gloves, disposable gown) Remove carefully to avoid cross-contamination and dispose of in a designated hazardous waste container.

Experimental Protocol: In Vitro Anti-Cancer Activity Screening

The following is a generalized protocol for investigating the cytotoxic and apoptotic effects of this compound on a non-small cell lung cancer (NSCLC) cell line, such as A549. This protocol is based on methodologies used for similar compounds.[7][8][9]

4.1. Cell Culture and Treatment:

  • Culture A549 cells in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.

  • Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

  • Seed cells in multi-well plates at a predetermined density.

  • After cell adherence, treat the cells with varying concentrations of this compound for specific time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) group.

4.2. Cell Viability Assay (MTT Assay):

  • Following treatment, add MTT solution to each well and incubate.

  • Solubilize the formazan (B1609692) crystals with a solubilization solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability.

4.3. Apoptosis Assay (Flow Cytometry):

  • Harvest the treated cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

4.4. Western Blot Analysis for Apoptosis Markers:

  • Lyse the treated cells to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., Bax, Bcl-2, Cleaved Caspase-3) and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an imaging system.

Caption: Experimental workflow for evaluating the anti-cancer effects of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.